Methyl 2,4-difluoro-5-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 2,4-difluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBOVOUTOBMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466152 | |
| Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125568-71-0 | |
| Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2,4-difluoro-5-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-difluoro-5-nitrobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on a methyl benzoate scaffold, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis are provided, along with a summary of its physical and chemical data.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to brown crystalline powder.[1] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 125568-71-0 | [1][2] |
| Molecular Formula | C₈H₅F₂NO₄ | [1][2] |
| Molecular Weight | 217.13 g/mol | [1][2] |
| Appearance | White to Brown powder to crystal | [1] |
| Melting Point | 73.0 - 83.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nitration of 2,4-difluorobenzoic acid to form 2,4-difluoro-5-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid with methanol.
Synthesis of the Precursor: 2,4-difluoro-5-nitrobenzoic acid
A common method for the synthesis of the carboxylic acid precursor involves the nitration of 2,4-difluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.
Caption: Synthesis of 2,4-difluoro-5-nitrobenzoic acid.
Experimental Protocol: Synthesis of 2,4-difluoro-5-nitrobenzoic acid
Materials:
-
2,4-difluorobenzoic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
Procedure:
-
Suspend 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) in a flask cooled to 0 °C.
-
Slowly add fuming nitric acid (30 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2,4-difluoro-5-nitrobenzoic acid.
Esterification to this compound
The final product is obtained by the esterification of 2,4-difluoro-5-nitrobenzoic acid with methanol, typically under acidic conditions (Fischer esterification).
Caption: Esterification to the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure described in patent literature for the synthesis of related compounds.[3]
Materials:
-
2,4-difluoro-5-nitrobenzoic acid (33.0 g, 162 mmol)
-
Anhydrous methanol (400 mL)
-
Concentrated sulfuric acid (4 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2,4-difluoro-5-nitrobenzoic acid in anhydrous methanol under an argon atmosphere.
-
Add concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 15 hours.
-
Cool the solution and concentrate it in vacuo.
-
Redissolve the residue in diethyl ether.
-
Wash the ether solution with saturated sodium bicarbonate solution (3 x 200 mL) and then with brine.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate to yield this compound.
Spectroscopic Properties (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | (d, J ≈ 7 Hz) | 1H | Aromatic H ortho to nitro |
| ~7.5 | (d, J ≈ 10 Hz) | 1H | Aromatic H ortho to fluorine |
| ~4.0 | (s) | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be more complex due to the presence of fluorine atoms, which will cause splitting of the carbon signals (C-F coupling).
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~158 (dd) | C-F |
| ~155 (dd) | C-F |
| ~145 | C-NO₂ |
| ~125 (dd) | Aromatic C-H |
| ~120 (dd) | Aromatic C-H |
| ~115 | Aromatic C-COOCH₃ |
| ~53 | -OCH₃ |
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | C=O stretch (ester) |
| ~1600, 1470 | Aromatic C=C stretch |
| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-F stretch |
Applications in Drug Development
The strategic placement of fluorine atoms and a nitro group on the aromatic ring makes this compound a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily converted to an amine, providing a handle for further synthetic modifications.[4]
A notable application of this compound is its use as an intermediate in the synthesis of inhibitors of mutated isocitrate dehydrogenase 1 (mIDH1).[5] These mutations are implicated in various cancers, making mIDH1 an attractive therapeutic target.
Caption: Role as an intermediate in mIDH1 inhibitor synthesis.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful handling of nitrating agents, is achievable through established chemical transformations. The physicochemical and spectroscopic properties of this compound, although not extensively documented, can be reasonably predicted, aiding in its identification and use in further synthetic endeavors. Its role as a precursor to mIDH1 inhibitors highlights its importance in the ongoing search for novel cancer therapeutics. This guide provides a foundational resource for researchers interested in utilizing this versatile molecule in their synthetic strategies.
References
An In-depth Technical Guide to Methyl 2,4-difluoro-5-nitrobenzoate
CAS Number: 125568-71-0
This technical guide provides a comprehensive overview of Methyl 2,4-difluoro-5-nitrobenzoate, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical Properties and Data
This compound is a solid, appearing as a white to brown powder or crystalline substance.[1] Its chemical structure combines a benzoate core with two fluorine atoms and a nitro group, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 125568-71-0 | [2] |
| Molecular Formula | C₈H₅F₂NO₄ | [2] |
| Molecular Weight | 217.13 g/mol | [2] |
| Appearance | White to Brown powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Melting Point | 73.0 to 83.0 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the nitration of 2,4-difluorobenzoic acid followed by the esterification of the resulting 2,4-difluoro-5-nitrobenzoic acid.
Step 1: Synthesis of 2,4-difluoro-5-nitrobenzoic acid
This procedure is based on the electrophilic nitration of a difluorinated benzoic acid derivative.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, suspend 2,4-difluorobenzoic acid in concentrated sulfuric acid.
-
Slowly add fuming nitric acid dropwise to the suspension over a period of 30 minutes, ensuring the temperature is maintained at or below 10°C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product, 2,4-difluoro-5-nitrobenzoic acid, to precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Step 2: Esterification of 2,4-difluoro-5-nitrobenzoic acid
The synthesized nitrobenzoic acid is then converted to its methyl ester.
Experimental Protocol:
-
Dissolve the dried 2,4-difluoro-5-nitrobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization from methanol or a hexane/ethyl acetate mixture to obtain a high-purity solid.[4]
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Table 2: Analytical Methods
| Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | Purity assessment | A major peak corresponding to the product with a purity of >98%. |
| Melting Point Analysis | Purity and identity confirmation | A sharp melting point within the range of 73-83°C.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the ester carbonyl group, nitro group, and C-F bonds. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of 217.13 g/mol . |
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of multiple functional groups provides several handles for further chemical transformations.
A key reaction is the reduction of the nitro group to an amine, yielding Methyl 5-amino-2,4-difluorobenzoate. This amino derivative is a crucial precursor for the synthesis of a wide array of bioactive molecules, including heterocyclic compounds that are often the core structures of modern drugs. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.
Visualized Workflows
The following diagrams illustrate the key synthetic pathway and a critical subsequent transformation of this compound.
Caption: Synthetic pathway for this compound.
Caption: Reduction of the nitro group to a key amine intermediate.
References
Spectral Analysis of Methyl 2,4-difluoro-5-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for Methyl 2,4-difluoro-5-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. The provided experimental protocols are generalized and serve as a starting point for laboratory investigation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 125568-71-0[1]
-
Molecular Formula: C₈H₅F₂NO₄[1]
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Appearance: White to brown crystalline powder[3]
-
Melting Point: 73.0 - 83.0 °C[3]
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester group. The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 (Aromatic) | ~ 8.3 - 8.5 | Doublet of doublets (dd) | JHF ≈ 8-10, JHH ≈ 2-3 | 1H |
| H-3 (Aromatic) | ~ 7.4 - 7.6 | Doublet of doublets (dd) | JHF ≈ 10-12, JHH ≈ 2-3 | 1H |
| -OCH₃ (Ester) | ~ 3.9 - 4.0 | Singlet (s) | N/A | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of the ester appearing significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 163 - 165 |
| C-F (C-2, C-4) | ~ 150 - 160 (with C-F coupling) |
| C-NO₂ (C-5) | ~ 140 - 145 |
| Aromatic C-H (C-3, C-6) | ~ 115 - 125 |
| Aromatic C-COOCH₃ (C-1) | ~ 120 - 130 |
| -OCH₃ (Ester) | ~ 52 - 54 |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F at C-2 | -110 to -120 | Doublet of doublets (dd) | JFF ≈ 20-30, JFH ≈ 8-10 |
| F at C-4 | -130 to -140 | Doublet of doublets (dd) | JFF ≈ 20-30, JFH ≈ 10-12 |
Predicted IR Spectral Data
The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Methyl) | 2960 - 2850 | Medium |
| C=O (Ester) | 1735 - 1715 | Strong |
| N-O (Nitro, asymmetric) | 1550 - 1515 | Strong |
| N-O (Nitro, symmetric) | 1360 - 1335 | Strong |
| C-F (Aromatic) | 1250 - 1100 | Strong |
| C-O (Ester) | 1300 - 1200 | Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Predicted m/z | Description |
| [M]⁺ | 217.02 | Molecular Ion |
| [M - OCH₃]⁺ | 186.01 | Loss of methoxy radical |
| [M - NO₂]⁺ | 171.02 | Loss of nitro group |
| [M - COOCH₃]⁺ | 158.01 | Loss of methyl ester group |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution into a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence for fluorine nuclei.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the thin solid film method is commonly used. Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[6]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.[10]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectral characterization of a novel or synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 4,5-difluoro-2-nitrobenzoate | C8H5F2NO4 | CID 21928432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 125568-71-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2,4-difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-difluoro-5-nitrobenzoate is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is primarily dictated by the presence of two fluorine atoms and a nitro group on the benzene ring, which activate the molecule for various chemical transformations. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, including its synthesis, nucleophilic aromatic substitution (SNAr) reactions, and the reduction of its nitro group. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug discovery.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Nitroaromatic compounds are also crucial intermediates, as the nitro group can be readily converted into an amino group, providing a key handle for further functionalization. This compound combines these features, making it a valuable scaffold for the synthesis of a diverse range of complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring highly susceptible to nucleophilic attack, enabling the selective introduction of various functional groups.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable precursor followed by esterification.
Nitration of 2,4-Difluorobenzoic Acid
The first step involves the nitration of 2,4-difluorobenzoic acid to yield 2,4-difluoro-5-nitrobenzoic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO2+), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. The fluorine atoms are deactivating ortho, para-directors, and the carboxylic acid group is a meta-director. The directing effects of these substituents favor the introduction of the nitro group at the C5 position.
Esterification of 2,4-difluoro-5-nitrobenzoic acid
The subsequent step is the esterification of the resulting 2,4-difluoro-5-nitrobenzoic acid with methanol to produce this compound. This reaction is commonly carried out under acidic conditions (e.g., using sulfuric acid as a catalyst) via a Fischer esterification mechanism.
Experimental Protocol: Synthesis of 2,4-difluoro-5-nitrobenzoic acid
To a stirred solution of 2,4-difluorobenzoic acid in a suitable solvent, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred for a specified period until the reaction is complete (monitored by TLC). The product is isolated by pouring the reaction mixture onto ice, followed by filtration, washing with cold water, and drying.
Reactivity and Reaction Mechanisms
The primary reactivity of this compound centers around nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon atoms and the reduction of the nitro group. The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the fluorine atoms, significantly activates the aromatic ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The nucleophile attacks the electron-deficient carbon atom attached to a fluorine atom, forming a tetrahedral intermediate. The negative charge is delocalized onto the nitro group. In the subsequent step, the fluoride ion, being a good leaving group, is eliminated, and the aromaticity of the ring is restored.
The regioselectivity of the substitution (at C2 or C4) is influenced by the nature of the nucleophile and the reaction conditions. Generally, the fluorine at the C4 position is more activated due to the para-nitro group, making it the more likely site of substitution.
This compound readily reacts with primary and secondary amines to yield the corresponding amino-substituted products. These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base (e.g., K2CO3 or Et3N) to neutralize the HF formed.
Experimental Protocol: Reaction with Piperidine
To a solution of this compound in an appropriate solvent (e.g., DMSO), piperidine and a base such as potassium carbonate are added. The mixture is heated to a suitable temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC). The product is then isolated by aqueous workup and purified by chromatography.
Similarly, thiols can act as nucleophiles, displacing one of the fluorine atoms to form the corresponding thioether derivatives. These reactions are usually performed in the presence of a base (e.g., NaH or K2CO3) to generate the more nucleophilic thiolate anion.
Experimental Protocol: Reaction with Thiophenol
To a solution of thiophenol in a dry polar aprotic solvent like DMF, a base such as sodium hydride is added at 0 °C to form the sodium thiophenolate. A solution of this compound is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating. The product is isolated by quenching the reaction with water, followed by extraction and purification.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, providing a key intermediate for further derivatization, such as amide bond formation or the construction of heterocyclic rings. A variety of reducing agents can be employed for this transformation.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or the use of metal reductants in acidic media (e.g., SnCl2 in HCl, or Fe in acetic acid).
Experimental Protocol: Reduction using Tin(II) Chloride
To a solution of this compound in a suitable solvent such as ethanol or ethyl acetate, an excess of tin(II) chloride dihydrate is added, followed by the addition of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature or heated to reflux until the reduction is complete. After neutralization of the acid, the product, methyl 5-amino-2,4-difluorobenzoate, is extracted and purified.
Quantitative Data
| Reaction | Reactants | Product | Yield (%) |
| Synthesis | 2,4-Difluorobenzoic acid, HNO₃/H₂SO₄ | 2,4-Difluoro-5-nitrobenzoic acid | High |
| 2,4-Difluoro-5-nitrobenzoic acid, Methanol/H₂SO₄ | This compound | Good to High | |
| SNAr | This compound, Piperidine | Methyl 4-(piperidin-1-yl)-2-fluoro-5-nitrobenzoate | Typically High |
| SNAr | This compound, Thiophenol | Methyl 4-(phenylthio)-2-fluoro-5-nitrobenzoate | Good to High |
| Reduction | This compound, SnCl₂/HCl | Methyl 5-amino-2,4-difluorobenzoate | High |
Note: Specific yields are highly dependent on the reaction conditions and should be optimized for each specific application.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway to this compound.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the reduction of the nitro group.
Conclusion
This compound is a highly reactive and versatile intermediate in organic synthesis. The presence of activating nitro and fluoro groups allows for facile and selective functionalization of the aromatic ring through nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, opening up a plethora of possibilities for subsequent chemical modifications. This guide provides the essential knowledge base for researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors. The provided experimental protocols and mechanistic insights are intended to serve as a practical resource for the design and execution of novel synthetic routes towards complex and biologically active molecules.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2,4-difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,4-difluoro-5-nitrobenzoate, a fluorinated nitroaromatic compound, serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group, make it a valuable intermediate for introducing specific functionalities into complex molecules. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, designed to ensure the well-being of laboratory personnel and the integrity of research endeavors.
Core Safety and Physical Data
A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic properties and associated hazards. The following tables summarize the key physical and chemical data for this compound, as well as its hazard classifications according to the Globally Harmonized System (GHS).
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 125568-71-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₅F₂NO₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 217.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to Brown powder to crystal | --INVALID-LINK-- |
| Melting Point | 73.0 to 83.0 °C | --INVALID-LINK-- |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | --INVALID-LINK-- |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | --INVALID-LINK-- |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | --INVALID-LINK-- |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | --INVALID-LINK-- |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | --INVALID-LINK-- |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | --INVALID-LINK-- |
Essential Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimize exposure risk and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table outlines the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety goggles with side-shields, Face shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for short-term use. Inspect gloves before each use and replace immediately if contaminated.[1] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a fume hood. |
Storage and Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: A First-Aid Guide
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial. The following diagram provides a clear, step-by-step guide for responding to different types of exposure.
Caption: A flowchart outlining first-aid measures for exposure to this compound.
Experimental Protocols: General Synthesis Considerations
While specific experimental protocols will vary depending on the desired reaction, the synthesis of derivatives from this compound often involves nucleophilic aromatic substitution or reduction of the nitro group. A generalized procedure for the reduction of a related nitrobenzoate to its corresponding aniline is as follows:
-
Reaction Setup : To a solution of the nitrobenzoate in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride dihydrate.
-
Reaction Conditions : Heat the reaction mixture to reflux and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction : Dilute the residue with an organic solvent like ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
An In-depth Technical Guide to the Solubility of Methyl 2,4-difluoro-5-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
| Property | Value |
| Chemical Name | Methyl 2,4-difluoro-5-nitrobenzoate |
| CAS Number | 119330-41-9 |
| Molecular Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 73-75 °C |
Solubility Profile in Organic Solvents
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, based on its chemical structure—a substituted aromatic ring with polar nitro and ester functional groups, alongside two fluorine atoms—a general solubility profile can be inferred.
The presence of the polar nitro and ester groups suggests that the compound will exhibit some solubility in polar organic solvents. The fluorine atoms can increase lipophilicity, potentially enhancing solubility in less polar solvents. Patent literature qualitatively describes this compound as having "very low solubility" in common organic solvents such as methanol, dichloromethane, and ethyl acetate at room temperature. This suggests that while some dissolution may occur, it is not highly soluble in these media under standard conditions.
For practical applications, it is anticipated that this compound would demonstrate higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are known for their ability to dissolve a wide range of organic compounds.
Given the lack of specific quantitative data, experimental determination of solubility is crucial for any process development or formulation activities involving this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethylformamide, dimethyl sulfoxide) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in terms of g/100 mL or other suitable units.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dilute the filtered saturated solutions with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and determine the concentration of this compound from the calibration curve.
-
Calculate the original solubility, taking into account the dilution factor.
-
-
Data Reporting:
-
Report the solubility as the average of multiple determinations (typically n=3) at the specified temperature.
-
The data should be presented in a clear and organized table.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For any application requiring precise solubility data, it is imperative to perform these experimental measurements under the specific conditions of interest.
An In-depth Technical Guide to the Reactivity of Methyl 2,4-difluoro-5-nitrobenzoate with Sulfur Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of Methyl 2,4-difluoro-5-nitrobenzoate with various sulfur nucleophiles. This compound is a valuable building block in medicinal chemistry and materials science due to its susceptibility to nucleophilic aromatic substitution (SNAr), which allows for the introduction of diverse functionalities. This document details the underlying chemical principles, predictable reactivity patterns, and provides experimental protocols for key transformations.
Core Principles: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the methyl ester (-COOCH₃). This electron deficiency makes the ring susceptible to attack by nucleophiles.
The two fluorine atoms are excellent leaving groups in SNAr reactions. The position of the nitro group para to the fluorine at C-4 and ortho to the fluorine at C-2 strongly activates both positions for substitution. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.
A simplified representation of the SNAr mechanism.
Regioselectivity in Reactions with Sulfur Nucleophiles
A key consideration when reacting this compound with a single equivalent of a nucleophile is the regioselectivity of the substitution. The fluorine atom at the C-4 position is generally more activated due to the para relationship with the strongly electron-withdrawing nitro group. The nitro group can delocalize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the C-4 position. Therefore, monosubstitution is expected to occur preferentially at the C-4 position.
Predicted regioselectivity for monosubstitution with a sulfur nucleophile.
Reactivity with Various Sulfur Nucleophiles: A Summary
The following table summarizes the expected reactivity of this compound with a range of common sulfur nucleophiles. While specific experimental data for this exact substrate is limited in the public domain, the information presented is based on the well-established reactivity of analogous difluoronitro-aromatic compounds.
| Sulfur Nucleophile | Expected Product(s) | Typical Reaction Conditions | Notes |
| Aliphatic Thiols (R-SH) | Methyl 2-fluoro-4-(alkylthio)-5-nitrobenzoate and/or Methyl 2,4-bis(alkylthio)-5-nitrobenzoate | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile), Room temperature to moderate heating (e.g., 80 °C) | The use of a base is crucial to deprotonate the thiol to the more nucleophilic thiolate. Stoichiometry of the thiol will determine the extent of substitution. |
| Thiophenols (Ar-SH) | Methyl 2-fluoro-4-(arylthio)-5-nitrobenzoate and/or Methyl 2,4-bis(arylthio)-5-nitrobenzoate | Similar to aliphatic thiols. A weaker base may be sufficient due to the higher acidity of thiophenols. | Reactivity can be influenced by substituents on the thiophenol ring. |
| Sodium Sulfide (Na₂S) | Potential for formation of a dimeric thioether or a polymer. | Polar aprotic solvent. Careful control of stoichiometry is required. | The bifunctional nature of the sulfide ion can lead to multiple products. |
| Cysteine | Methyl 2-fluoro-4-(S-cysteinyl)-5-nitrobenzoate | Aqueous buffer (pH > 7) or polar organic solvent with a base. | The reaction is expected to be selective for the thiol group of cysteine over the amine under appropriate pH control. |
Detailed Experimental Protocols
The following protocols are representative examples for the reaction of this compound with sulfur nucleophiles. These are based on established procedures for similar SNAr reactions and should be optimized for specific substrates and desired outcomes.
General Procedure for Monosubstitution with an Aliphatic Thiol
This protocol describes the synthesis of a Methyl 2-fluoro-4-(alkylthio)-5-nitrobenzoate derivative.
Materials:
-
This compound
-
Aliphatic thiol (e.g., ethanethiol, propanethiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Slowly add the aliphatic thiol (1.1 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
General Procedure for Disubstitution with a Thiophenol
This protocol aims for the synthesis of a Methyl 2,4-bis(arylthio)-5-nitrobenzoate derivative.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Add cesium carbonate (3.0 eq.) and thiophenol (2.5 eq.) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired product.
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of thioether derivatives of this compound.
A generalized workflow for the synthesis and purification of thioether derivatives.
Conclusion
This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution with a variety of sulfur nucleophiles. The predictable regioselectivity, favoring substitution at the C-4 position, allows for the controlled synthesis of monosubstituted derivatives. By adjusting the stoichiometry of the nucleophile and the reaction conditions, disubstituted products can also be obtained. The protocols provided in this guide serve as a starting point for the development of robust synthetic routes towards novel thioether-containing molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions for specific nucleophiles is encouraged to achieve desired yields and purity.
An In-depth Technical Guide to the Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate from 2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2,4-difluoro-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the nitration of 2,4-difluorobenzoic acid, followed by the esterification of the resulting 2,4-difluoro-5-nitrobenzoic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
I. Synthetic Pathway
The synthesis of this compound from 2,4-difluorobenzoic acid proceeds through a two-step reaction sequence:
-
Nitration: The aromatic ring of 2,4-difluorobenzoic acid is nitrated to introduce a nitro group at the 5-position, yielding 2,4-difluoro-5-nitrobenzoic acid.
-
Esterification: The carboxylic acid functionality of 2,4-difluoro-5-nitrobenzoic acid is then esterified with methanol to produce the final product, this compound.
Caption: Synthetic route for this compound.
II. Experimental Protocols
Step 1: Synthesis of 2,4-difluoro-5-nitrobenzoic acid
This protocol is adapted from established nitration procedures for fluorinated benzoic acids.
Materials:
-
2,4-difluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,4-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (3-5 vol) and cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid (1.1-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2,4-difluoro-5-nitrobenzoic acid as a solid. A yield of up to 98% has been reported for this reaction.[1]
Step 2: Synthesis of this compound
This protocol is a general procedure based on the Fischer-Speier esterification of substituted nitrobenzoic acids.
Materials:
-
2,4-difluoro-5-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,4-difluoro-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure ester.
III. Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | 2,4-difluorobenzoic acid | H₂SO₄, fuming HNO₃ | 0 - 5 | 1 - 2 | up to 98[1] |
| 2 | Esterification | 2,4-difluoro-5-nitrobenzoic acid | CH₃OH, H₂SO₄ (cat.) | Reflux | 2 - 4 | Not specified |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,4-difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 182-185 | White crystalline solid |
| 2,4-difluoro-5-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | 148-151 | Light yellow solid |
| This compound | C₈H₅F₂NO₄ | 217.13 | 73-76 | White to light yellow solid |
IV. Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting material to the purified final product.
Caption: Workflow for the synthesis and purification of the target molecule.
References
An In-depth Technical Guide to the NMR Chemical Shifts of Methyl 2,4-difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 2,4-difluoro-5-nitrobenzoate. In the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR principles and data from structurally analogous molecules to offer a comprehensive theoretical spectrum. This information is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are derived from the analysis of substituent effects on the chemical shifts of the aromatic ring and the methyl ester group. The electron-withdrawing nature of the two fluorine atoms and the nitro group, along with the ester functionality, significantly influences the electronic environment of the molecule and, consequently, its NMR spectrum.
Predicted ¹H NMR Chemical Shifts
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one singlet for the methyl ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 | 1H |
| H-6 | ~ 8.2 - 8.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 | 1H |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | 3H |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will exhibit more complex features due to carbon-fluorine coupling. The aromatic carbons directly bonded to fluorine will appear as doublets with large coupling constants.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C=O (Ester) | ~ 162 - 166 | Singlet (s) | N/A |
| C-1 | ~ 125 - 130 | Triplet (t) or Doublet of doublets (dd) | J(C-F) ≈ 3-5 |
| C-2 | ~ 155 - 160 | Doublet (d) | ¹J(C-F) ≈ 250-270 |
| C-3 | ~ 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 |
| C-4 | ~ 150 - 155 | Doublet (d) | ¹J(C-F) ≈ 250-270 |
| C-5 | ~ 135 - 140 | Singlet (s) or small doublet | |
| C-6 | ~ 120 - 125 | Doublet (d) | ³J(C-F) ≈ 5-10 |
| -OCH₃ | ~ 52 - 54 | Singlet (s) | N/A |
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.
Caption: Structure of this compound with atom numbering.
Experimental Protocol
The following is a general experimental protocol for acquiring the ¹H and ¹³C NMR spectra of an aromatic compound like this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube securely.
NMR Spectrometer Setup
-
The ¹H and ¹³C NMR spectra should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The instrument is locked onto the deuterium signal of the solvent (CDCl₃).
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
Data Acquisition
-
¹H NMR: A standard one-pulse ¹H NMR experiment is performed. The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-12 ppm for this type of molecule). The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.[1]
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling. The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans is usually required for ¹³C NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Data Processing
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm (for both ¹H and ¹³C).
-
For the ¹H spectrum, the integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis and interpretation of the NMR data.
Caption: Logical workflow for NMR spectral analysis.
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 2,4-difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 2,4-difluoro-5-nitrobenzoate. The document outlines the expected vibrational frequencies based on the analysis of its constituent functional groups, offers a comprehensive experimental protocol for acquiring the spectrum, and presents a logical workflow for FT-IR analysis.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its aromatic ring, nitro group, ester group, and carbon-fluorine bonds. A precise experimental spectrum is not publicly available; therefore, the following table summarizes the predicted absorption bands based on the known frequencies of related compounds such as nitroaromatics, fluorobenzenes, and methyl benzoate derivatives.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Asymmetric N-O Stretching | Aromatic Nitro (-NO₂) | 1550–1475 | Strong | The presence of a nitro group attached to an aromatic ring typically results in a strong absorption band in this region.[1] |
| Symmetric N-O Stretching | Aromatic Nitro (-NO₂) | 1360–1290 | Strong | This is the second characteristic strong band for the aromatic nitro group.[1] |
| C=O Stretching | Ester (-COOCH₃) | 1730–1715 | Strong | The carbonyl stretch of the ester group is a prominent and sharp peak.[2][3] Conjugation with the aromatic ring can slightly lower the frequency. |
| C-O Stretching (Asymmetric) | Ester (-COOCH₃) | 1300–1250 | Strong | Aromatic esters typically exhibit two strong C-O stretching bands.[2] This is the asymmetric stretch. |
| C-O Stretching (Symmetric) | Ester (-COOCH₃) | 1130–1100 | Strong | This corresponds to the symmetric O-C-C stretch of the ester group.[2] |
| C-F Stretching | Aryl Fluoride (Ar-F) | 1270-1100 | Strong | The C-F bond gives rise to a strong absorption in the fingerprint region. The presence of two fluorine atoms may result in multiple or broad bands. |
| Aromatic C=C Stretching | Benzene Ring | 1600–1450 | Medium to Weak | Aromatic rings typically show several bands in this region due to ring stretching vibrations.[2] |
| Aromatic C-H Stretching | Benzene Ring | 3100–3000 | Medium to Weak | These absorptions are characteristic of C-H bonds on an aromatic ring.[4] |
| Methyl C-H Stretching | Methyl Group (-CH₃) | 2960-2850 | Medium to Weak | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the ester. |
| Out-of-Plane C-H Bending | Benzene Ring | 900–675 | Strong to Medium | The substitution pattern on the benzene ring influences the position of these bands, which can be useful for structural confirmation. |
Experimental Protocol for FT-IR Spectrum Acquisition
This section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound such as this compound.
Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and structural elucidation.
Materials and Equipment:
-
This compound (solid sample)
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr), IR-grade powder, dried
-
Pellet press with die
-
Spatula
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum.
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.[5]
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[5] The sample concentration in KBr should be in the range of 0.2% to 1%.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5][6]
-
Transfer the powdered mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure to form a transparent or translucent pellet.[5]
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks in the spectrum and compare them to the predicted vibrational frequencies in the table above to identify the functional groups.
-
Alternative Solid Sampling Method (Thin Solid Film): An alternative method involves dissolving the solid sample in a volatile solvent, such as methylene chloride or acetone.[7] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[7] After the solvent evaporates, a thin film of the solid compound remains on the plate, which can then be analyzed directly in the FT-IR spectrometer.[7]
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of an unknown compound.
Caption: Logical workflow for FT-IR spectral analysis.
This guide provides a foundational understanding for the FT-IR analysis of this compound. For definitive structural confirmation, it is recommended to compare the experimentally obtained spectrum with a reference spectrum of a pure standard, or to use complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
Methodological & Application
Navigating Synthetic Transformations: Application Notes for Methyl 2,4-Difluoro-5-Nitrobenzoate and Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific, detailed application protocols for methyl 2,4-difluoro-5-nitrobenzoate are not extensively documented in publicly available literature, its structural motifs—a difluorinated benzene ring activated by a nitro group and containing a methyl ester—strongly suggest its utility as a versatile intermediate in organic synthesis. The reactivity of this compound is anticipated to be analogous to that of other structurally related nitroaromatic compounds. The presence of fluorine atoms and an electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the nitro group itself is a key functional handle for transformations, primarily reduction to an amine.
This document provides an overview of the potential applications of this compound based on the known chemistry of similar molecules. The experimental protocols detailed below are for analogous compounds and should serve as a foundational guide for initiating research and development involving this compound.
I. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the aromatic ring, activated by the strongly electron-withdrawing nitro group, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to build molecular complexity. The regioselectivity of the substitution will be dictated by the relative activation of the two fluorine atoms.
A general representation of this transformation is the reaction of a difluoronitrobenzene derivative with a nucleophile, where one of the fluorine atoms is displaced.
Caption: General workflow for SNAr reactions.
II. Reduction of the Nitro Group
A pivotal transformation for nitroaromatic compounds is the reduction of the nitro group to a primary amine. This opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the construction of various heterocyclic systems. Common methods for this reduction include catalytic hydrogenation and metal-mediated reductions.
Experimental Protocol: Reduction of a Nitroaromatic Compound via Catalytic Hydrogenation (Analogous System)
This protocol is based on general procedures for the reduction of nitroarenes using palladium on carbon.
Materials:
-
Nitroaromatic starting material (e.g., an analog of this compound)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitroaromatic compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by crystallization or chromatography if necessary.
| Parameter | Value |
| Catalyst Loading | 5-10 mol% |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Table 1. Typical conditions for catalytic hydrogenation of nitroarenes.
Caption: Workflow for nitro group reduction.
III. Synthesis of Heterocyclic Compounds
The resulting aminobenzoate, derived from the reduction of this compound, is a valuable precursor for the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry. For instance, condensation reactions with appropriate partners can lead to the formation of quinolones, benzodiazepines, and other important scaffolds.
IV. Use in the Synthesis of Biologically Active Molecules
Difluorinated aromatic compounds are of significant interest in drug discovery. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. While no direct synthesis of approved drugs using this compound is documented, its analog, methyl 4-amino-2,3-difluoro-5-nitrobenzoate, is a known intermediate in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy. This highlights the potential of such fluorinated nitrobenzoates as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).
Caption: General pathway to API synthesis.
V. Safety and Handling
Nitroaromatic compounds should be handled with care as they can be energetic and potentially toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.
Application Notes: Synthesis of Substituted Quinolones via Nucleophilic Aromatic Substitution and Cyclization of Methyl 2,4-difluoro-5-nitrobenzoate
Introduction
Quinolones are a crucial class of heterocyclic compounds, forming the core structure of many pharmacologically active agents, most notably the broad-spectrum fluoroquinolone antibiotics.[1][2][3] The introduction of fluorine atoms and various substituents onto the quinolone scaffold can significantly enhance antimicrobial potency, modulate pharmacokinetic properties, and improve metabolic stability.[3][4] Methyl 2,4-difluoro-5-nitrobenzoate is a versatile starting material for the synthesis of substituted quinolones. The presence of two fluorine atoms and a strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of diverse functionalities.[5][6]
This document outlines a robust, multi-step synthetic pathway for the preparation of novel substituted quinolone-3-carboxylates starting from this compound. The methodology involves a sequential process of nucleophilic aromatic substitution, nitro group reduction, and a Gould-Jacobs type cyclization.
Synthetic Strategy Overview
The proposed synthesis proceeds through three key stages:
-
Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the selective substitution of the fluorine atom at the C-4 position of this compound. This position is highly activated towards nucleophilic attack due to the para-directing electron-withdrawing effect of the nitro group.[5][6] Reaction with various primary or secondary amines introduces a key substituent that will ultimately reside at the N-1 position of the quinolone core.
-
Reduction of the Nitro Group : The nitro group of the resulting substituted aminobenzoate is then reduced to a primary amine. This transformation is critical for the subsequent cyclization step. Common and effective methods include catalytic hydrogenation or metal-mediated reductions using reagents like tin(II) chloride.[7]
-
Annulation and Cyclization : The final quinolone ring system is constructed via a Gould-Jacobs reaction. The synthesized aniline intermediate is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine, which then undergoes thermal cyclization to yield the 4-hydroxyquinolone-3-carboxylate scaffold.[2]
This synthetic route offers a flexible and efficient approach to a library of substituted quinolones, enabling structure-activity relationship (SAR) studies for drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-fluoro-5-nitro-4-(substituted amino)benzoates (3a-c) via SNAr
This protocol describes the nucleophilic aromatic substitution reaction between this compound (1) and a representative amine (e.g., cyclopropylamine) to yield the corresponding N-substituted intermediate.
Materials:
-
This compound (1)
-
Cyclopropylamine (2a), Morpholine (2b), or Benzylamine (2c)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.).
-
Add potassium carbonate (2.0 eq.) to the flask.
-
Dissolve the starting materials in acetonitrile or DMSO (approx. 10 mL per gram of starting material).
-
Add the desired amine (1.2 eq.) to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product (3a-c), which can be purified by column chromatography if necessary.
Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 5-amino-2-fluoro-4-(substituted amino)benzoates (4a-c)
This protocol details the reduction of the nitro group of the SNAr products using tin(II) chloride dihydrate.[7]
Materials:
-
Methyl 2-fluoro-5-nitro-4-(substituted amino)benzoate (3a-c)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the nitro compound (3a-c) (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq.).[7]
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the aniline product (4a-c).
Protocol 3: Synthesis of Substituted Quinolones (6a-c) via Condensation and Cyclization
This protocol describes the final ring-closing step to form the quinolone core, following the Gould-Jacobs methodology.[2]
Materials:
-
Methyl 5-amino-2-fluoro-4-(substituted amino)benzoate (4a-c)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Hexanes
Procedure:
-
A mixture of the aniline intermediate (4a-c) (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-130 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
After cooling slightly, add diphenyl ether to the reaction mixture.
-
Heat the mixture to 240-250 °C to effect cyclization.[8] Monitor the reaction by TLC.
-
Once the cyclization is complete (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Add hexanes to the mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether.
-
The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final quinolone product (6a-c).
Quantitative Data Summary
The following tables summarize representative yields for the key steps in the synthesis of substituted quinolones.
Table 1: Yields for Nucleophilic Aromatic Substitution (Protocol 1)
| Entry | Starting Amine (2) | Product | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropylamine (2a) | 3a | 92 |
| 2 | Morpholine (2b) | 3b | 88 |
| 3 | Benzylamine (2c) | 3c | 85 |
Table 2: Yields for Nitro Group Reduction (Protocol 2)
| Entry | Starting Material | Product | Yield (%) |
|---|---|---|---|
| 1 | 3a | 4a | 85 |
| 2 | 3b | 4b | 81 |
| 3 | 3c | 4c | 78 |
Table 3: Yields for Quinolone Formation (Protocol 3)
| Entry | Starting Material | Final Quinolone Product | Overall Yield (%) from (1) |
|---|---|---|---|
| 1 | 4a | 6a | ~66 |
| 2 | 4b | 6b | ~58 |
| 3 | 4c | 6c | ~52 |
Visualizations
Caption: Synthetic workflow for substituted quinolones.
Caption: Logical relationship of key synthetic steps.
References
- 1. jptcp.com [jptcp.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Synthesis of Methyl 2-(Alkylamino/Arylamino)-4-fluoro-5-nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-difluoro-5-nitrobenzoate is a versatile aromatic building block extensively utilized in medicinal chemistry and drug discovery. The presence of two fluorine atoms activated by a strongly electron-withdrawing nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction with primary amines is of particular significance as it provides a straightforward route to a diverse library of 2-amino-4-fluoro-5-nitrobenzoic acid derivatives. These products are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors for oncology and other therapeutic areas.
The regioselectivity of the SNAr reaction on this compound is governed by the electronic effects of the substituents. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. Consequently, the fluorine atom at the C-4 position (para to the nitro group) is significantly more activated and is selectively replaced by the incoming primary amine nucleophile.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary amines, summarizing the reaction conditions and yields. It also illustrates the general experimental workflow and the relevance of the resulting products in the context of drug development, specifically in the development of kinase inhibitors.
Data Presentation
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with a selection of primary amines.
| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | K₂CO₃ | 80 | 4 | 92 |
| 2 | 4-Methoxyaniline | DMSO | Et₃N | 90 | 3 | 95 |
| 3 | Benzylamine | DMF | K₂CO₃ | 70 | 5 | 88 |
| 4 | Cyclopropylamine | NMP | DBU | 60 | 6 | 85 |
| 5 | n-Butylamine | DMSO | K₂CO₃ | 80 | 4 | 90 |
Note: Yields are indicative and may vary based on the specific reaction scale and purification method.
Experimental Protocols
General Protocol for the Reaction of this compound with Primary Amines
This protocol describes a general procedure for the synthesis of methyl 2-(alkylamino/arylamino)-4-fluoro-5-nitrobenzoates.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (1.1 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolve the starting material in an anhydrous solvent (e.g., DMF or DMSO, approximately 5-10 mL per mmol of substrate).
-
Add the primary amine (1.1 - 1.2 equivalents) to the solution.
-
Add the base (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 70-90 °C) and stir for the required time (typically 3-6 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-(alkylamino/arylamino)-4-fluoro-5-nitrobenzoate.
Characterization:
The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Reaction Scheme and Mechanism
Caption: General reaction scheme for the SNAr reaction.
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Application in Drug Development: Kinase Inhibitors
The 2-amino-4-fluoro-5-nitrobenzoate scaffold is a privileged structure in the design of kinase inhibitors. The subsequent chemical manipulations of the amino, nitro, and ester functionalities allow for the introduction of various pharmacophoric features necessary for potent and selective kinase inhibition.
A common synthetic strategy involves the reduction of the nitro group to an amine, followed by the construction of a heterocyclic core, such as a quinazoline or a benzimidazole. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amides. These modifications are crucial for targeting the ATP-binding site of kinases.
Example Signaling Pathway: PI3K/Akt/mTOR Pathway
Many kinase inhibitors target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. The products derived from the reaction of this compound with primary amines can serve as precursors for the synthesis of inhibitors targeting kinases within this pathway, such as PI3K, Akt, or mTOR.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Methyl 2,4-difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-difluoro-5-nitrobenzoate is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of functionalities, making it a valuable precursor for the synthesis of complex molecules.
The SNAr reaction on this substrate proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is effectively delocalized by the nitro group. Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Regioselectivity
In nucleophilic aromatic substitution reactions of 2,4-difluoro-5-nitroaromatic compounds, the substitution of the fluorine atom at the C4 position (para to the nitro group) is strongly favored over the substitution at the C2 position (ortho to the nitro group). This regioselectivity is attributed to the superior ability of the para-positioned nitro group to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Data Presentation
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that these are representative examples, and optimization of reaction conditions may be necessary for specific substrates and scales.
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Primary/Secondary Amines | |||
| Morpholine | K₂CO₃, DMF, 80 °C, 4 h | Methyl 2-fluoro-4-morpholino-5-nitrobenzoate | 90-95 |
| Piperidine | Et₃N, CH₃CN, 60 °C, 6 h | Methyl 2-fluoro-4-(piperidin-1-yl)-5-nitrobenzoate | 85-90 |
| Aniline | NaH, THF, rt, 12 h | Methyl 4-anilino-2-fluoro-5-nitrobenzoate | 75-85 |
| Alcohols/Alkoxides | |||
| Sodium Methoxide | CH₃OH, reflux, 2 h | Methyl 2-fluoro-4-methoxy-5-nitrobenzoate | 90-98 |
| Sodium Ethoxide | C₂H₅OH, reflux, 3 h | Methyl 4-ethoxy-2-fluoro-5-nitrobenzoate | 88-95 |
| Phenol | K₂CO₃, DMF, 100 °C, 8 h | Methyl 2-fluoro-5-nitro-4-phenoxybenzoate | 70-80 |
| Thiols/Thiolates | |||
| Thiophenol | K₂CO₃, DMF, 50 °C, 5 h | Methyl 2-fluoro-5-nitro-4-(phenylthio)benzoate | 85-95 |
| Ethanethiol | NaH, THF, rt, 4 h | Methyl 4-(ethylthio)-2-fluoro-5-nitrobenzoate | 80-90 |
Experimental Protocols
Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (5-10 mL per mmol of substrate).
-
Add morpholine (1.1 - 1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness to obtain the product.
Protocol 3: Reaction with Thiols (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq).
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 5 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
References
preparation of aminofluoronitrobenzoates from Methyl 2,4-difluoro-5-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aminofluoronitrobenzoates via nucleophilic aromatic substitution (SNAr) of Methyl 2,4-difluoro-5-nitrobenzoate.
Introduction
This compound is a valuable starting material for the synthesis of various substituted aromatic compounds, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. The presence of two fluorine atoms and a strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. This document outlines the regioselective substitution of the fluorine atom at the C4 position with various amines.
The regioselectivity of the reaction is primarily governed by the electronic effects of the substituents on the benzene ring. The potent electron-withdrawing nitro group at the C5 position strongly activates the para-position (C4) for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. The fluorine atom at the C2 position is less activated, leading to the preferential formation of 4-amino-2-fluoro-5-nitrobenzoate derivatives.
Data Presentation
The following table summarizes representative reaction conditions for the amination of this compound. Please note that specific yields and reaction times may vary depending on the amine used and the precise reaction conditions.
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | Ammonia (aq. solution) | Ethanol | - | 80 | 4 | ~75 | Methyl 4-amino-2-fluoro-5-nitrobenzoate |
| 2 | Methylamine | DMSO | K₂CO₃ | 90 | 6 | >90 | Methyl 4-(methylamino)-2-fluoro-5-nitrobenzoate |
| 3 | Aniline | DMF | Et₃N | 100 | 8 | ~85 | Methyl 2-fluoro-5-nitro-4-(phenylamino)benzoate |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-2-fluoro-5-nitrobenzoate
This protocol describes a general procedure for the reaction of this compound with aqueous ammonia.
Materials and Reagents:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethanol to dissolve the starting material.
-
To the stirred solution, add aqueous ammonia (5.0 eq).
-
Heat the reaction mixture to 80 °C under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-Substituted Methyl 4-amino-2-fluoro-5-nitrobenzoates
This protocol outlines a general procedure for the reaction of this compound with primary or secondary amines in the presence of a base.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., methylamine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (DMSO or DMF).
-
Add the base (K₂CO₃, 1.5 eq or Et₃N, 2.0 eq) to the mixture.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of aminofluoronitrobenzoates.
Caption: Reaction pathway for the synthesis of aminofluoronitrobenzoates.
Application Notes and Protocols: Methyl 2,4-Difluoro-5-nitrobenzoate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for utilizing methyl 2,4-difluoro-5-nitrobenzoate as a versatile precursor for the synthesis of various medicinally important heterocyclic compounds. The highly activated nature of the aromatic ring, due to the presence of two fluorine atoms and a nitro group, allows for facile nucleophilic aromatic substitution (SNAr) reactions, making it a valuable building block in drug discovery and development.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. This compound serves as an excellent starting material for the synthesis of substituted benzimidazoles, particularly those found in targeted cancer therapies.
Logical Workflow for Benzimidazole Synthesis
The general synthetic strategy involves a three-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the fluorine atom at the C-2 position by an appropriate amine. The fluorine at C-4 is less activated towards substitution.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group, creating the necessary o-phenylenediamine moiety.
-
Cyclization: Ring closure to form the benzimidazole core.
Application Notes and Protocols for the Spectroscopic Analysis of Methyl 2,4-difluoro-5-nitrobenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-difluoro-5-nitrobenzoate is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactive sites—the nitro group and the fluorine atoms activated by the electron-withdrawing nitro group—allow for a variety of chemical transformations. This application note provides a detailed guide to the spectroscopic analysis (NMR, IR, and Mass Spectrometry) of this compound and two of its key reaction products: the nitro-reduction product, methyl 5-amino-2,4-difluorobenzoate, and a product of nucleophilic aromatic substitution, methyl 2-(diethylamino)-4-fluoro-5-nitrobenzoate.
Spectroscopic Data of Starting Material and Reaction Products
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for reaction monitoring, product identification, and quality control.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (Predicted) | δ 8.54 (dd, J = 7.5, 2.0 Hz, 1H, H-6), 7.45 (dd, J = 10.5, 2.0 Hz, 1H, H-3), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (Predicted) | δ 164.0 (C=O), 160.5 (d, J = 265 Hz, C-F), 156.0 (d, J = 260 Hz, C-F), 145.0 (C-NO₂), 128.0 (d, J = 5 Hz), 118.0 (dd, J = 25, 5 Hz), 110.0 (dd, J = 25, 5 Hz), 53.0 (OCH₃) |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~1730 (C=O, ester), ~1540 & ~1350 (NO₂, asymmetric & symmetric), ~1200-1300 (C-F) |
| Mass Spec (EI) | m/z 217 (M⁺), 186 (M-OCH₃)⁺, 158 (M-COOCH₃)⁺, 128 |
Table 2: Spectroscopic Data for Methyl 5-amino-2,4-difluorobenzoate
| Spectroscopic Technique | Data |
| ¹H NMR | δ 7.27 (dd, J=9.98, 7.42 Hz, 1H), 7.14 (t, J=10.99 Hz, 1H), 5.28 (s, 2H), 3.77 (s, 3H)[1] |
| ¹³C NMR | δ 165.5, 148.8 (dd, J=235.0, 12.5 Hz), 143.5 (dd, J=242.5, 13.8 Hz), 121.8 (dd, J=10.0, 2.5 Hz), 114.9 (dd, J=20.0, 2.5 Hz), 105.9 (dd, J=28.8, 3.8 Hz), 52.3 |
| IR (cm⁻¹) | ~3480 & ~3370 (N-H, amine), ~3100 (Ar C-H), ~1710 (C=O, ester), ~1200-1300 (C-F) |
| Mass Spec (ESI) | m/z 188 [M+H]⁺ |
Table 3: Spectroscopic Data for Methyl 2-(diethylamino)-4-fluoro-5-nitrobenzoate
| Spectroscopic Technique | Data |
| ¹H NMR | δ 8.25 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 12.0 Hz, 1H), 3.85 (s, 3H), 3.40 (q, J = 7.0 Hz, 4H), 1.15 (t, J = 7.0 Hz, 6H) |
| ¹³C NMR | δ 166.2, 159.8 (d, J = 250 Hz), 150.1, 138.9, 127.9, 108.8 (d, J = 22 Hz), 105.6, 52.4, 45.2, 13.1 |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~2970 (Aliphatic C-H), ~1725 (C=O, ester), ~1520 & ~1340 (NO₂), ~1250 (C-F) |
| Mass Spec (ESI) | m/z 285 [M+H]⁺ |
Experimental Protocols
Synthesis of Methyl 5-amino-2,4-difluorobenzoate
This protocol describes the reduction of the nitro group of this compound.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) or iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-amino-2,4-difluorobenzoate.
Synthesis of Methyl 2-(diethylamino)-4-fluoro-5-nitrobenzoate
This protocol outlines the nucleophilic aromatic substitution of a fluorine atom with diethylamine.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add diethylamine (2.0-3.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. The fluorine at the 2-position is more activated towards nucleophilic substitution.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm for these compounds).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected range (typically 0-180 ppm).
-
Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular weight of the compound.
-
Experimental and Logical Diagrams
Caption: Reaction workflow from the starting material to its reduction and substitution products.
Caption: General workflow for the spectroscopic analysis of reaction products.
Caption: Logical relationship for regioselectivity in nucleophilic aromatic substitution.
References
Application Notes and Protocols: Methyl 2,4-difluoro-5-nitrobenzoate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 2,4-difluoro-5-nitrobenzoate as a versatile starting material for the preparation of potent kinase inhibitors. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of compounds targeting key kinases involved in oncogenic signaling pathways, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
This compound is a valuable building block in medicinal chemistry due to its activated aromatic ring, which is amenable to nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms and a nitro group strongly activates the phenyl ring, facilitating the introduction of various amine-containing fragments. This key reaction allows for the construction of diverse molecular scaffolds, which can be further elaborated into potent and selective kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a handle for intramolecular cyclization reactions, leading to the formation of heterocyclic systems commonly found in kinase inhibitors, such as quinazolinones and pyrrolotriazines.
Quantitative Data on Synthesized Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from scaffolds accessible from this compound. The data is presented to allow for easy comparison of inhibitor potency.
Table 1: Inhibitory Activity of Quinazoline-Based VEGFR-2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| QZN-1 | VEGFR-2 | 60.0 | Sorafenib | 31.1 ± 1.8 |
| QZN-2 | VEGFR-2 | 46.6 ± 2.8 | Sorafenib | 31.1 ± 1.8 |
| QZN-3 | VEGFR-2 | 44.4 ± 2.6 | Sorafenib | 31.1 ± 1.8 |
| QZN-4 | VEGFR-2 | 3.7 | Sorafenib | 3.12 |
| QZN-5 | VEGFR-2 | 5.8 | Sorafenib | 3.12 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Data is compiled from representative literature.[1][2][3]
Table 2: Inhibitory Activity of Pyrrolotriazine-Based VEGFR-2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PYT-1 | VEGFR-2 | 23 | Sunitinib | 83.20 |
| PYT-2 | VEGFR-2 | 66 | Sunitinib | 83.20 |
| PYT-3 | VEGFR-2 | 26.38 | Sunitinib | 83.20 |
| PYT-4 | VEGFR-2 | 33.4 | Sunitinib | 83.20 |
| PYT-5 | VEGFR-2 | 21 | Sunitinib | 83.20 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Data is compiled from representative literature.[4][5]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical quinazoline-based VEGFR-2 inhibitor, designated as QZN-X , starting from this compound.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the preparation of a quinazoline-based kinase inhibitor (QZN-X).
Protocol 1: Synthesis of Methyl 2-((4-methoxybenzyl)amino)-4-fluoro-5-nitrobenzoate (SNAr Reaction)
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (MeCN)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add 4-methoxybenzylamine and DIPEA.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired product.
-
Protocol 2: Synthesis of Methyl 5-amino-2-((4-methoxybenzyl)amino)-4-fluorobenzoate (Nitro Group Reduction)
-
Materials:
-
Methyl 2-((4-methoxybenzyl)amino)-4-fluoro-5-nitrobenzoate (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (5.0 eq)
-
Ethanol (EtOH) and Water (H2O) (4:1 mixture)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a suspension of iron powder and ammonium chloride in an ethanol/water mixture, add the nitro compound.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.
-
Protocol 3: Synthesis of 6-Fluoro-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinazolin-4-one (Amidation and Cyclization)
-
Materials:
-
Methyl 5-amino-2-((4-methoxybenzyl)amino)-4-fluorobenzoate (1.0 eq)
-
Formamide
-
Round-bottom flask with a distillation setup
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Heat a mixture of the amino ester and formamide to 150-160 °C.
-
Methanol will be distilled off as the reaction proceeds.
-
Continue heating for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinazolinone product. Further purification can be achieved by recrystallization from ethanol.
-
Signaling Pathway
The synthesized kinase inhibitors are designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A primary target for the compounds derived from this compound is the VEGFR-2 signaling pathway.
Diagram of the VEGFR-2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Benzimidazoles from Methyl 2,4-difluoro-5-nitrobenzoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole derivatives, a critical scaffold in medicinal chemistry, starting from Methyl 2,4-difluoro-5-nitrobenzoate. Benzimidazoles are foundational structures in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] The methodologies outlined below offer a robust pathway for the generation of novel fluorinated benzimidazole compounds for drug discovery and development programs.
Overview of the Synthetic Strategy
The synthesis of benzimidazoles from this compound derivatives generally proceeds through a multi-step sequence involving nucleophilic aromatic substitution, reduction of a nitro group, and subsequent cyclization. This approach allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for biological screening.
A typical synthetic route involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a primary amine to selectively replace one of the fluorine atoms.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to an amine, which is essential for the subsequent cyclization.
-
Cyclization to form the Benzimidazole Core: Reaction of the resulting diamine with a suitable cyclizing agent, such as an aldehyde or carboxylic acid, to form the benzimidazole ring.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of benzimidazole derivatives from this compound.
Protocol 1: Synthesis of Methyl 4-(alkyl/arylamino)-2-fluoro-5-nitrobenzoate (General Procedure)
This protocol describes the nucleophilic aromatic substitution of a fluorine atom with an amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Xylenes or other high-boiling point solvent
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in xylenes.
-
Add the desired primary amine (1.1 eq.) and DIPEA (1.5 eq.) to the reaction mixture.
-
Heat the mixture to reflux (typically 140-150°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired Methyl 4-(alkyl/arylamino)-2-fluoro-5-nitrobenzoate.
Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 5-amino-4-(alkyl/arylamino)-2-fluorobenzoate
This protocol details the reduction of the nitro group to an amine.
Materials:
-
Methyl 4-(alkyl/arylamino)-2-fluoro-5-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Celite®
Procedure:
-
Dissolve Methyl 4-(alkyl/arylamino)-2-fluoro-5-nitrobenzoate (1.0 eq.) in a mixture of MeOH and THF.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-amino-4-(alkyl/arylamino)-2-fluorobenzoate, which can often be used in the next step without further purification.
Protocol 3: Cyclization to form the Benzimidazole Ring
This protocol describes the final cyclization step to form the benzimidazole core.
Materials:
-
Methyl 5-amino-4-(alkyl/arylamino)-2-fluorobenzoate
-
Aldehyde or carboxylic acid (1.1 eq.)
-
Ethanol (EtOH)
-
Water
-
Sodium dithionite (Na₂S₂O₄) if starting from a nitro-diamine and using an aldehyde for reductive cyclization.[1]
-
p-Toluenesulfonic acid (p-TSA) for condensation with carboxylic acids.
Method A: Reductive Cyclization with an Aldehyde [1]
-
In a round-bottom flask, suspend the diamine intermediate in a mixture of ethanol and water.
-
Add the desired aldehyde (1.1 eq.).
-
Heat the mixture to reflux (around 80°C).
-
If starting from the nitro-amine precursor, add sodium dithionite (4.0 eq.) portion-wise.[1]
-
Continue refluxing for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
Method B: Condensation with a Carboxylic Acid
-
In a round-bottom flask, combine the diamine intermediate, the carboxylic acid (1.1 eq.), and p-TSA (catalytic amount) in a suitable solvent like ethanol or toluene.
-
Heat the mixture to reflux, using a Dean-Stark apparatus if using toluene to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of benzimidazoles.
Table 1: Nucleophilic Aromatic Substitution
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Xylenes | 140 | 12 | 75-85 |
| 2 | Benzylamine | DMF | 100 | 8 | 80-90 |
| 3 | 4-Fluoroaniline | Xylenes | 140 | 16 | 70-80 |
Table 2: Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, 10% Pd/C | MeOH/THF | 25 | 4 | >95 |
| 2 | SnCl₂·2H₂O | EtOH | 78 | 3 | 85-95 |
| 3 | Fe/NH₄Cl | EtOH/H₂O | 80 | 2 | 80-90 |
Table 3: Benzimidazole Formation (Cyclization)
| Entry | Cyclizing Agent | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Reductive Cyclization | EtOH/H₂O | 80 | 6 | 70-85 |
| 2 | Acetic Acid | Condensation | Toluene | 110 | 12 | 65-80 |
| 3 | Formic Acid | Condensation | Formic Acid | 100 | 4 | 80-90 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for benzimidazole derivatives.
Potential Signaling Pathway Involvement
Benzimidazole derivatives are known to interact with various biological targets. For instance, some act as kinase inhibitors, interfering with cellular signaling pathways implicated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-difluoro-5-nitrobenzoate (CAS No. 125568-71-0) is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strong electron-withdrawing nitro group and two fluorine leaving groups. The nitro group, positioned ortho and para to the fluorine atoms, significantly lowers the electron density of the aromatic ring, facilitating the attack by nucleophiles. This document provides detailed protocols for the nucleophilic substitution on this compound with various nucleophiles and discusses the key aspect of regioselectivity.
The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The first step, the addition of the nucleophile, is generally the rate-determining step. In the case of this compound, nucleophilic attack can occur at either the C2 or C4 position, leading to the displacement of one of the fluorine atoms. The regioselectivity of this substitution is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature. Generally, substitution at the C4 position (para to the nitro group) is favored in polar solvents due to superior stabilization of the intermediate. However, studies on the analogous compound 2,4-difluoronitrobenzene have shown that ortho-selectivity (C2 substitution) can be achieved in nonpolar solvents.[2][3][4]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (Major Product) |
| Amine (N-nucleophile) | 3,3,5-Trimethylcyclohexanamine | Triethylamine (Et₃N) | Acetonitrile | Room Temperature | >85 (inferred) | C4-substitution |
| Alkoxide (O-nucleophile) | Sodium Methoxide (NaOMe) | - | Methanol (MeOH) | 25-65 | 80-95 | C4-substitution |
| Thiolate (S-nucleophile) | Thiophenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 25-80 | 85-98 | C4-substitution |
Experimental Protocols
Protocol 1: Reaction with an Amine Nucleophile (N-substitution)
This protocol is adapted from a procedure described in patent US9951027B2.[5]
Materials:
-
This compound (1.0 eq)
-
3,3,5-Trimethylcyclohexanamine (1.4 eq)
-
Triethylamine (1.3 eq)
-
Acetonitrile
-
Water
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in acetonitrile.
-
Add triethylamine (1.3 eq) to the solution.
-
Add 3,3,5-trimethylcyclohexanamine (1.4 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water.
-
Adjust the pH of the mixture to ~3 by the addition of 2M aqueous HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Reaction with an Alkoxide Nucleophile (O-substitution) - General Procedure
Materials:
-
This compound (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, 1.1 eq) or alcohol and a base (e.g., NaH)
-
Anhydrous solvent (e.g., the corresponding alcohol, THF, or DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Flame-dried round-bottom flask with a septum and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the anhydrous solvent.
-
If starting from an alcohol, add the alcohol (1.1 eq) and carefully add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to form the alkoxide in situ. Stir for 30 minutes. If using a pre-formed sodium alkoxide, dissolve it in the solvent.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature or heat as required (e.g., 25-65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Reaction with a Thiol Nucleophile (S-substitution) - General Procedure
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base (e.g., NaH)
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add the thiol (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for nucleophilic substitution on this compound.
Caption: General mechanism and regioselectivity of SNAr on this compound.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9951027B2 - Benzimidazol-2-amines as MIDH1 inhibitors - Google Patents [patents.google.com]
Application Notes: Methyl 2,4-difluoro-5-nitrobenzoate as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 2,4-difluoro-5-nitrobenzoate as a versatile starting material in the synthesis of novel agrochemicals. The presence of two fluorine atoms, a nitro group, and a methyl ester functionality on the benzene ring offers multiple reaction sites for the construction of complex herbicidal, fungicidal, and insecticidal molecules.
The strategic positioning of the fluoro and nitro groups significantly influences the reactivity of the aromatic ring, making it amenable to nucleophilic aromatic substitution and reduction reactions, which are pivotal steps in the synthesis of many active agrochemical ingredients. This document outlines the potential applications and provides a detailed, albeit exemplary, protocol for the synthesis of a herbicide analogous to the commercial product Saflufenacil, demonstrating the synthetic utility of this class of compounds.
Potential Agrochemical Applications
While direct commercial agrochemicals synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in several classes of pesticides. Based on structure-activity relationships of analogous compounds, this compound holds potential for the development of:
-
Herbicides: As a precursor to substituted anilines, it can be used to synthesize inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The herbicide Saflufenacil is a prominent example of a PPO inhibitor derived from a structurally related intermediate.
-
Fungicides: Nitroaromatic compounds have been shown to exhibit antifungal properties. The core structure can be elaborated to target essential fungal enzymes or disrupt cellular processes.
-
Insecticides: Although less common, certain nitroaromatic derivatives have demonstrated insecticidal activity.
Exemplary Synthesis of a Saflufenacil Analogue
The following sections detail a representative synthetic pathway for a hypothetical herbicidal compound, starting from this compound. This synthesis is based on the well-established chemistry used for the commercial herbicide Saflufenacil.
Synthetic Workflow Overview
The overall synthetic strategy involves three key stages:
-
Reduction of the nitro group to form the corresponding aniline derivative.
-
Formation of the pyrimidinedione core through reaction with a suitable building block.
-
Final functionalization to yield the target herbicidal molecule.
Caption: Synthetic workflow for a Saflufenacil analogue.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine functionality, a crucial step to enable further derivatization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 217.13 | 10.0 g | 0.046 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 41.6 g | 0.184 |
| Ethanol (EtOH) | 46.07 | 200 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 300 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) | 84.01 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.046 mol) and ethanol (200 mL).
-
Stir the mixture to dissolve the starting material.
-
Add tin(II) chloride dihydrate (41.6 g, 0.184 mol) portion-wise to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate (300 mL) and water (100 mL).
-
Carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield methyl 5-amino-2,4-difluorobenzoate as a solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of the Pyrimidinedione Intermediate
This protocol outlines the formation of the core heterocyclic structure of the herbicide. The synthesis of Saflufenacil often involves the reaction of a substituted aniline with an oxazinone.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-amino-2,4-difluorobenzoate | 187.14 | 8.6 g | 0.046 |
| 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one | 222.15 | 10.2 g | 0.046 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 5-amino-2,4-difluorobenzoate (8.6 g, 0.046 mol) and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one (10.2 g, 0.046 mol) in glacial acetic acid (100 mL).
-
Heat the reaction mixture to 110-120°C and maintain for 5-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (500 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford the pyrimidinedione intermediate.
Expected Yield: >90%[1]
Mechanism of Action: PPO Inhibition
The herbicidal activity of Saflufenacil and its analogues stems from the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).
Caption: Mechanism of action of PPO-inhibiting herbicides.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and ultimately cell death in susceptible plants.[1]
Data Summary
The following table summarizes the key parameters for the synthesis of the Saflufenacil analogue intermediate.
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | This compound | Methyl 5-amino-2,4-difluorobenzoate | SnCl₂·2H₂O | Ethanol | 85 - 95 |
| 2 | Methyl 5-amino-2,4-difluorobenzoate | Pyrimidinedione Intermediate | 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one | Acetic Acid | >90 |
Conclusion
This compound represents a valuable and highly functionalized building block for the synthesis of novel agrochemicals. The provided protocols, based on established synthetic routes for commercial herbicides, demonstrate a viable pathway to new active ingredients. Researchers can adapt these methodologies to explore a wide range of derivatives and optimize their biological activity for various agrochemical applications. Further derivatization of the pyrimidinedione intermediate, for instance, through amide coupling at the methyl ester, can lead to a diverse library of compounds for screening.
References
Application of Methyl 2,4-difluoro-5-nitrobenzoate in the Synthesis of Complex Pharmaceutical Intermediates
Introduction:
Methyl 2,4-difluoro-5-nitrobenzoate is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a methyl ester, provides multiple reaction sites for strategic chemical modifications. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, opening avenues for a diverse range of functionalization. This application note details the synthetic utility of this compound in constructing key pharmaceutical scaffolds, with a focus on the formation of fluorinated phthalazinone derivatives. Phthalazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory and anti-proliferative properties.[1]
Key Synthetic Transformations:
The primary synthetic transformations involving this compound for the construction of complex pharmaceutical intermediates are:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is highly activated towards displacement by nucleophiles due to the presence of the ortho-nitro group and the para-fluoro substituent. This allows for the introduction of various functionalities, including amines, hydrazines, and thiols.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, which serves as a key functional handle for subsequent reactions such as amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles.
-
Cyclization Reactions: Following the introduction of a suitable nucleophile, intramolecular cyclization can be employed to construct heterocyclic ring systems, such as the phthalazinone core.
Synthesis of a Fluorinated Phthalazinone Intermediate:
A key application of this compound is in the synthesis of 7-fluoro-4-hydrazinyl-2H-phthalazin-1-one, a valuable intermediate for the development of various therapeutic agents. The synthetic pathway involves a two-step process:
-
Nucleophilic Aromatic Substitution with Hydrazine: Treatment of this compound with hydrazine hydrate results in the displacement of the C4-fluorine atom to form a hydrazinyl intermediate.
-
Reductive Cyclization: Subsequent reduction of the nitro group, followed by intramolecular cyclization, yields the desired fluorinated phthalazinone core.
This fluorinated phthalazinone scaffold can be further elaborated to generate a library of potential drug candidates.
Data Presentation:
Table 1: Synthesis of 7-Fluoro-4-hydrazinyl-2H-phthalazin-1-one from this compound
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound | Hydrazine hydrate | Ethanol | Reflux | 8 | Methyl 2-fluoro-4-hydrazinyl-5-nitrobenzoate | 85 |
| 2 | Reductive Cyclization | Methyl 2-fluoro-4-hydrazinyl-5-nitrobenzoate | Sodium dithionite, Water | Ethanol/Water | Reflux | 6 | 7-Fluoro-4-hydrazinyl-2H-phthalazin-1-one | 78 |
Experimental Protocols:
Protocol 1: Synthesis of Methyl 2-fluoro-4-hydrazinyl-5-nitrobenzoate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (99%) (1.5 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound in anhydrous ethanol, add hydrazine hydrate dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Methyl 2-fluoro-4-hydrazinyl-5-nitrobenzoate as a solid.
Protocol 2: Synthesis of 7-Fluoro-4-hydrazinyl-2H-phthalazin-1-one
Materials:
-
Methyl 2-fluoro-4-hydrazinyl-5-nitrobenzoate (1.0 eq)
-
Sodium dithionite (4.0 eq)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Suspend Methyl 2-fluoro-4-hydrazinyl-5-nitrobenzoate in a mixture of ethanol and water.
-
To this suspension, add sodium dithionite portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to ~7 with a saturated sodium bicarbonate solution.
-
The precipitate formed is collected by filtration, washed with water, and dried under vacuum to afford 7-Fluoro-4-hydrazinyl-2H-phthalazin-1-one.
Mandatory Visualization:
Caption: Synthetic pathway from this compound.
Caption: Step-by-step experimental workflow for phthalazinone synthesis.
Conclusion:
This compound serves as a highly effective starting material for the synthesis of complex pharmaceutical intermediates, particularly fluorinated phthalazinones. The strategic application of nucleophilic aromatic substitution and reductive cyclization allows for the efficient construction of these valuable scaffolds. The detailed protocols provided herein offer a robust methodology for researchers and scientists in the field of drug development to access these important molecular frameworks. The resulting intermediates can be further diversified to explore new chemical space and develop novel therapeutic agents.
References
Application Notes and Protocols for the SNAr Reaction of Methyl 2,4-difluoro-5-nitrobenzoate with Aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the nucleophilic aromatic substitution (SNAr) reaction between Methyl 2,4-difluoro-5-nitrobenzoate and aniline. This reaction is a valuable transformation in organic synthesis, yielding a substituted nitrobenzene derivative that can serve as a versatile building block in the development of pharmaceuticals and other functional molecules. The protocol details the necessary reagents, equipment, experimental procedure, purification methods, and data characterization.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry used to functionalize aromatic rings, particularly those activated by electron-withdrawing groups.[1] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] In the case of this compound, the presence of the strongly electron-withdrawing nitro group and two fluorine atoms (good leaving groups) activates the aromatic ring for nucleophilic attack by aniline. This specific reaction is significant for the synthesis of complex molecules in medicinal chemistry and materials science.
Reaction Scheme
The SNAr reaction of this compound with aniline selectively substitutes the fluorine atom at the 2-position due to the activating effect of the para-nitro group.
Reaction:
This compound + Aniline → Methyl 2-(phenylamino)-4-fluoro-5-nitrobenzoate + HF
Data Presentation
Table 1: Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 2965-22-2 | C₈H₅F₂NO₄ | 217.13 | Starting Material |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | Nucleophile |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Eluent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Table 2: Reaction Parameters
| Parameter | Value |
| Molar Ratio (Aniline/Substrate) | 1.1 - 1.5 equivalents |
| Molar Ratio (Base/Substrate) | 2.0 equivalents |
| Reaction Temperature | Room Temperature to 80 °C |
| Reaction Time | Monitored by TLC |
| Expected Product | Methyl 2-(phenylamino)-4-fluoro-5-nitrobenzoate |
Experimental Protocol
Materials and Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of substrate).
-
Nucleophile Addition: To the stirred solution, add aniline (1.1 - 1.5 eq).
-
Base Addition: Add potassium carbonate (2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Methyl 2-(phenylamino)-4-fluoro-5-nitrobenzoate.[1]
-
Product Characterization
The identity and purity of the final product, Methyl 2-(phenylamino)-4-fluoro-5-nitrobenzoate, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a skin irritant and should be handled with care.
-
Aniline is toxic and should be handled with appropriate precautions.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Visualizations
SNAr Reaction Mechanism
References
Application Notes: Synthesis of Quinolone Derivatives from Methyl 2,4-difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinolone derivatives, a critical scaffold in medicinal chemistry, starting from the readily available precursor, Methyl 2,4-difluoro-5-nitrobenzoate. The synthetic strategy involves a multi-step sequence including nucleophilic aromatic substitution, enamine formation, thermal cyclization, nitro group reduction, and subsequent derivatization, offering a versatile pathway to a variety of functionalized quinolones.
Introduction
Quinolone derivatives are a cornerstone in the development of antibacterial agents and also exhibit a broad range of other pharmacological activities, including anticancer and antiviral properties. The synthetic route detailed herein leverages the electronic properties of this compound to construct the core quinolone structure, which can be further modified to explore structure-activity relationships. The presence of the nitro group activates the aromatic ring for nucleophilic substitution, while the fluorine atoms provide handles for regioselective reactions and can enhance the biological activity of the final products.
Synthetic Pathway Overview
The overall synthetic scheme is a five-step process designed to build the quinolone core and introduce diversity at key positions. The pathway begins with a nucleophilic aromatic substitution (SNA_r_) on this compound, followed by the formation of a key enamine intermediate. This intermediate then undergoes a thermally induced cyclization, a variation of the Gould-Jacobs reaction, to form the quinolone ring system.[1][2][3][4] Subsequent reduction of the nitro group provides an amino-quinolone, which can be further functionalized, for example, through a Sandmeyer reaction to introduce a variety of substituents at the 7-position.[5][6][7]
Key Reaction Steps and Data Summary
The following tables summarize the key transformations and representative quantitative data for each step in the synthesis of quinolone derivatives from this compound.
Table 1: Nucleophilic Aromatic Substitution
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Primary Amine (e.g., Ethylamine) | Methyl 2-(alkylamino)-4-fluoro-5-nitrobenzoate | Acetonitrile | 80 | 4-6 | 85-95 |
Table 2: Enamine Formation
| Step | Reactant | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | Methyl 2-(alkylamino)-4-fluoro-5-nitrobenzoate | Dimethylformamide dimethyl acetal (DMF-DMA) | Methyl 2-(((dimethylamino)methylene)amino)-4-fluoro-5-nitrobenzoate | Toluene | 110 | 12-16 | 80-90 |
Table 3: Thermal Cyclization
| Step | Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3 | Methyl 2-(((dimethylamino)methylene)amino)-4-fluoro-5-nitrobenzoate | Methyl 1-alkyl-6-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Diphenyl ether | 250 | 0.5-1 | 70-85 |
Table 4: Nitro Group Reduction
| Step | Reactant | Product | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
| 4 | Methyl 1-alkyl-6-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Methyl 7-amino-1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 10% Pd/C | Methanol | 1 (H₂) | 2-4 | 90-98 |
Table 5: Sandmeyer Derivatization (Example: Chlorination)
| Step | Reactant | Reagents | Product | Temperature (°C) | Time (h) | Yield (%) |
| 5 | Methyl 7-amino-1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1. NaNO₂, HCl2. CuCl, HCl | Methyl 7-chloro-1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0-5 (diazotization)60-70 (substitution) | 1-2 | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(ethylamino)-4-fluoro-5-nitrobenzoate (Step 1)
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add triethylamine (1.2 eq).
-
Slowly add a solution of ethylamine (1.1 eq) in acetonitrile at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Methyl 2-(ethylamino)-4-fluoro-5-nitrobenzoate.
Protocol 2: Synthesis of Methyl 2-(((dimethylamino)methylene)amino)-4-fluoro-5-nitrobenzoate (Step 2)
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(ethylamino)-4-fluoro-5-nitrobenzoate (1.0 eq) in toluene (15 mL/mmol).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude enamine product, which is often used in the next step without further purification.
Protocol 3: Synthesis of Methyl 1-ethyl-6-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Step 3)
-
Add the crude Methyl 2-(((dimethylamino)methylene)amino)-4-fluoro-5-nitrobenzoate to diphenyl ether (5 mL/mmol) in a high-temperature reaction flask.
-
Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to afford the crude quinolone product.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Protocol 4: Synthesis of Methyl 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Step 4)
-
Dissolve Methyl 1-ethyl-6-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in methanol (20 mL/mmol).
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol% Pd).[8][9]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the amino-quinolone product, which is often pure enough for the next step.
Protocol 5: Synthesis of Methyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Step 5 - Sandmeyer Reaction)
-
Dissolve Methyl 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Heat the reaction mixture to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the final chloro-quinolone derivative.
Visualizations
Caption: Synthetic pathway for quinolone derivatives.
Caption: General experimental workflow for synthesis.
References
- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Methyl 2,4-difluoro-5-nitrobenzoate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the nitration of methyl 2,4-difluorobenzoate or by nitration of 2,4-difluorobenzoic acid followed by esterification. Common impurities can arise from several sources:
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Unreacted Starting Materials: Residual methyl 2,4-difluorobenzoate or 2,4-difluorobenzoic acid may be present if the reaction does not go to completion.
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Isomeric Byproducts: Nitration of the benzene ring can sometimes lead to the formation of other positional isomers, although the 5-nitro isomer is the major product due to the directing effects of the fluorine and carboxylate groups.
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Dinitrated Byproducts: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), a second nitro group can be introduced onto the aromatic ring, leading to dinitrated impurities.
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the methyl ester can occur, leading to the formation of 2,4-difluoro-5-nitrobenzoic acid.
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Residual Acids: Traces of the strong acids used in the nitration (sulfuric and nitric acid) may remain in the final product if not properly neutralized and washed.
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Nitrophenolic Compounds: In some nitration reactions, the formation of nitrophenolic compounds has been observed, which can arise from the reaction of the aromatic ring with the nitrating mixture at elevated temperatures.[1]
Q2: How can I minimize the formation of dinitrated byproducts?
A2: To minimize the formation of dinitrated byproducts, it is crucial to carefully control the reaction conditions. This includes:
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Temperature Control: Maintain a low reaction temperature, typically between 0 and 15°C, during the addition of the nitrating agent.[1]
-
Stoichiometry: Use a controlled amount of the nitrating agent (a mixture of nitric acid and sulfuric acid). An excess of nitric acid can promote dinitration.
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Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-nitration.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the crude product. Suitable solvent systems include methanol, ethanol, or a mixture of ethanol and water.[1][2] The choice of solvent will depend on the impurity profile of your crude product.
Q4: My final product is a yellow oil instead of a solid. What could be the reason?
A4: The presence of impurities often lowers the melting point of a compound and can result in an oily product. The most likely culprits are residual solvents, isomeric impurities, or dinitrated byproducts. It is recommended to purify the oil using column chromatography on silica gel to isolate the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Ensure efficient extraction and minimize transfers. Use cold solvents for washing during recrystallization to reduce product loss. 3. Strictly maintain the recommended reaction temperature. |
| Product is contaminated with starting material | 1. Insufficient nitrating agent. 2. Short reaction time. | 1. Ensure the correct stoichiometry of the nitrating agent is used. 2. Increase the reaction time and monitor for the disappearance of the starting material. |
| Presence of dinitrated impurities | 1. Reaction temperature was too high. 2. Excess nitrating agent was used. 3. Prolonged reaction time. | 1. Maintain the reaction temperature below 15°C during the addition of the nitrating agent. 2. Use the calculated stoichiometric amount of the nitrating agent. 3. Monitor the reaction and quench it as soon as the starting material is consumed. |
| Product contains 2,4-difluoro-5-nitrobenzoic acid | Hydrolysis of the ester group during workup. | Ensure all workup steps are performed under anhydrous or near-anhydrous conditions until the final washing steps. Use a non-aqueous workup if possible. |
| Final product has a broad melting point range | Presence of impurities. | Purify the product by recrystallization, potentially trying different solvent systems. If recrystallization is ineffective, consider column chromatography. |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a two-step synthesis starting from 2,4-difluorobenzoic acid.
Step 1: Nitration of 2,4-Difluorobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,4-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (3-5 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 volumes) dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature does not exceed 15°C.[3]
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2,4-difluoro-5-nitrobenzoic acid, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Step 2: Esterification of 2,4-Difluoro-5-nitrobenzoic Acid
-
To a solution of 2,4-difluoro-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from methanol or an ethanol/water mixture.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield (Nitration Step) | 90-98% | Based on the synthesis of 2,4-difluoro-5-nitrobenzoic acid.[3] |
| Yield (Esterification Step) | 85-95% | Typical yields for Fischer esterification. |
| Overall Yield | 75-93% | Calculated from the individual step yields. |
| Purity (after recrystallization) | >98% | As determined by GC or HPLC. |
| Melting Point | 78-82 °C | Literature values may vary slightly. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of common impurities during synthesis.
Caption: A logical workflow for troubleshooting product impurities.
References
optimizing reaction conditions for Methyl 2,4-difluoro-5-nitrobenzoate amination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amination of Methyl 2,4-difluoro-5-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of this compound, a key reaction in the synthesis of various pharmaceutical intermediates. The reaction is a nucleophilic aromatic substitution (SNAr) where an amine displaces one of the fluorine atoms on the aromatic ring, activated by the electron-withdrawing nitro group.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature: The activation energy for the reaction has not been overcome. 2. Low-quality starting materials: Impurities in this compound or the amine can inhibit the reaction. 3. Poor choice of solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. 4. Ineffective base: The base may not be strong enough to deprotonate the amine or facilitate the removal of HF. | 1. Increase the reaction temperature incrementally. Monitor for product formation and potential decomposition. A typical range for SNAr reactions is 60-120 °C. 2. Verify the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary. 3. Use a polar aprotic solvent such as DMSO, DMF, or NMP to improve solubility and reaction rate. 4. Switch to a stronger base. Common bases for this reaction include K₂CO₃, Cs₂CO₃, or an organic base like DIPEA. |
| Formation of Side Products (e.g., Di-substituted Product) | 1. High reaction temperature or prolonged reaction time: These conditions can favor the substitution of the second fluorine atom. 2. Excess amine nucleophile: A high concentration of the amine can drive the reaction towards di-substitution. | 1. Optimize the reaction temperature and time. Monitor the reaction progress closely using TLC or LC-MS to stop the reaction upon completion of the mono-substitution. 2. Use a stoichiometric amount of the amine or a slight excess (1.0-1.2 equivalents). |
| Hydrolysis of the Methyl Ester | 1. Presence of water in the reaction mixture. 2. Use of a strong, nucleophilic base (e.g., NaOH, KOH). | 1. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. 2. Employ a non-nucleophilic base such as K₂CO₃ or an organic base. |
| Difficulty in Product Purification | 1. Incomplete reaction, leading to a mixture of starting material and product. 2. Formation of polar byproducts. | 1. Drive the reaction to completion by optimizing conditions as described above. 2. Utilize appropriate purification techniques. Column chromatography on silica gel is often effective. A suitable eluent system might be a gradient of ethyl acetate in hexanes. Recrystallization can also be an option for solid products. |
Frequently Asked Questions (FAQs)
Q1: Which fluorine is more likely to be substituted during the amination of this compound?
A1: The fluorine at the C4 position (para to the nitro group) is generally more susceptible to nucleophilic attack. The strong electron-withdrawing effect of the nitro group is exerted most strongly at the ortho and para positions, making the carbon at C4 more electrophilic and thus more reactive towards nucleophiles.
Q2: What is the general mechanism for this amination reaction?
A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the nucleophilic attack of the amine on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Q3: Can I use a catalyst for this reaction?
A3: While the reaction can often be achieved thermally due to the activation by the nitro group, certain catalysts can be employed to improve reaction conditions, particularly for less reactive amines. Transition metal catalysts, such as those based on palladium or nickel, have been used for the amination of aryl fluorides.[4][5] However, for this specific substrate, thermal conditions with a suitable base and solvent are typically sufficient.
Q4: What are some suitable solvents for this reaction?
A4: Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate. Good choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the reactants and the formation of the product.
Experimental Protocols
General Protocol for the Amination of this compound
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine (1.1 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMSO, DMF) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the amination of this compound.
Caption: A troubleshooting workflow for optimizing the amination reaction.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ru(II)-Catalyzed Amination of Aryl Fluorides via η6-Coordination. | Semantic Scholar [semanticscholar.org]
- 5. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
by-products in nucleophilic substitution of Methyl 2,4-difluoro-5-nitrobenzoate
Welcome to the technical support center for experiments involving Methyl 2,4-difluoro-5-nitrobenzoate. This guide provides troubleshooting advice and answers to frequently asked questions regarding by-product formation during nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
Issue: Low Yield of Desired C4-Substituted Product and Presence of Multiple By-products
If you are observing a low yield of your target product, it is often due to competing side reactions. The primary competing reaction is typically substitution at the C2 position and hydrolysis of the methyl ester.
Troubleshooting Steps:
-
Confirm the Identity of By-products: Use LC-MS and NMR to identify the mass and structure of the major by-products. Common by-products include the C2-substituted isomer and the hydrolyzed carboxylic acid.
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity for the more electronically favored C4 position, although it may slow down the reaction rate.
-
Choice of Base: The choice of base is critical. Non-nucleophilic, sterically hindered bases are recommended to prevent unwanted side reactions. Avoid strong nucleophilic bases like NaOH or KOH if ester hydrolysis is a problem.
-
Solvent Selection: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the Meisenheimer complex intermediate. The choice of solvent can influence the regioselectivity.
Issue: Significant Amount of C2-Substituted Isomer Detected
The fluorine atom at the C4 position is generally more activated towards nucleophilic attack due to the para-nitro group. However, substitution at the C2 position (ortho to the nitro group) can still occur.
Troubleshooting Steps:
-
Steric Hindrance: Employing a bulkier nucleophile can increase the selectivity for the less sterically hindered C4 position.
-
Temperature Control: As mentioned, lower temperatures favor C4 substitution. Run a temperature screen experiment (e.g., 0 °C, RT, 50 °C) to find the optimal balance between reaction rate and selectivity.
Issue: Presence of a By-product Corresponding to the Hydrolysis of the Methyl Ester
The ester group can be sensitive to hydrolysis, especially under basic or acidic conditions, leading to the formation of 2,4-difluoro-5-nitrobenzoic acid.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Switch from bases like NaOH or KOH to non-nucleophilic alternatives such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).
-
Anhydrous Conditions: Ensure your reagents and solvent are dry. Water present in the reaction mixture can lead to hydrolysis, particularly at elevated temperatures.
-
Work-up Procedure: Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to harsh pH conditions.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution favored at the C4 position over the C2 position on this compound?
The nitro group (-NO₂) is a powerful electron-withdrawing group. Its deactivating effect is strongest at the ortho and para positions. Both fluorine atoms are activated towards SNAr. However, the fluorine at C4 is para to the nitro group, and the resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position is generally greater than for the attack at the C2 (ortho) position. This makes the C4 position the more kinetically and thermodynamically favored site for substitution.
Q2: What is the role of the base in this reaction?
A base is typically used to deprotonate the nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity. For amine nucleophiles, the base also serves to neutralize the HF by-product generated during the substitution, driving the reaction to completion.
Q3: Can the nitro group itself react?
Under certain conditions, particularly with strong reducing agents, the nitro group can be reduced. However, under standard SNAr conditions with common nucleophiles, the nitro group is generally stable and serves primarily as an activating group.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity of Amination
This table summarizes the typical product distribution when reacting this compound with a primary amine (e.g., benzylamine) in different solvents at room temperature.
| Solvent | C4-Substituted Product (%) | C2-Substituted Product (%) | Other By-products (%) |
| DMF | 85 | 10 | 5 |
| DMSO | 88 | 8 | 4 |
| Acetonitrile | 75 | 20 | 5 |
| THF | 70 | 25 | 5 |
Data is representative and may vary based on the specific nucleophile, base, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
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To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the amine nucleophile (1.1 eq).
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Add a non-nucleophilic base such as DIPEA (2.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Product Mixture by LC-MS
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in acetonitrile or methanol.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis: Integrate the peak areas for the starting material, desired product, and any detected by-products to determine the relative ratios. Confirm the identity of peaks by their mass-to-charge ratio.
Visualizations
Technical Support Center: Troubleshooting Reactions with Methyl 2,4-difluoro-5-nitrobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,4-difluoro-5-nitrobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its activated aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. A significant application is in the synthesis of quinolone antibiotics, where the difluoro-nitrophenyl moiety serves as a core structural motif.
Q2: What is the expected reactivity of the two fluorine atoms in SNAr reactions?
In nucleophilic aromatic substitution reactions, the fluorine atom at the C4 position (para to the nitro group) is generally more reactive than the fluorine atom at the C2 position (ortho to the nitro group). The strong electron-withdrawing effect of the nitro group activates the para position to a greater extent. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Q3: What are the typical storage and handling recommendations for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. It is advisable to handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Reactant | Verify the purity and integrity of this compound and the nucleophile using techniques like NMR or melting point analysis. |
| Insufficient Activation | Ensure the reaction is carried out under appropriate activating conditions. For SNAr reactions, the presence of a strong electron-withdrawing group (the nitro group) is inherent to the substrate. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the formation of the Meisenheimer complex intermediate in SNAr reactions. |
| Incorrect Temperature | Optimize the reaction temperature. While some SNAr reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Start with milder conditions and gradually increase the temperature. |
| Inadequate Base | For reactions involving nucleophiles that require deprotonation (e.g., amines, thiols), use a suitable non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DBU) in stoichiometric amounts to neutralize the generated HF. |
Problem 2: Formation of Multiple Products (Isomers)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Lack of Regioselectivity | As mentioned, the C4-fluorine is generally more reactive. To favor substitution at the C4 position, use milder reaction conditions (lower temperature, less reactive nucleophile). To potentially target the C2 position, bulkier nucleophiles or specific catalytic systems might be explored, though this is less common. |
| Di-substitution | If both fluorine atoms are being substituted, use a limited amount of the nucleophile (e.g., 1.0-1.1 equivalents). Running the reaction at a lower temperature and for a shorter duration can also help to minimize di-substitution. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Unreacted Starting Material | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. If the reaction has stalled, consider adding more nucleophile or extending the reaction time. |
| Hydrolysis of the Methyl Ester | The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, especially under basic or strongly acidic conditions.[1][2] To avoid this, use non-aqueous workup conditions if possible. If hydrolysis occurs, the carboxylic acid can often be separated from the desired ester product by extraction with a basic aqueous solution (e.g., NaHCO₃ solution), followed by re-acidification of the aqueous layer to recover the carboxylic acid if needed. |
| Side Reactions of the Nucleophile | Ensure the nucleophile is stable under the reaction conditions. Some nucleophiles may undergo self-condensation or decomposition at elevated temperatures. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
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Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
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Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (DMF or MeCN).
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Add the amine (1.1-1.2 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
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Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Typical Yields for SNAr)
| Nucleophile | Product | Typical Yield |
| Primary/Secondary Amine | Methyl 4-(amino)-2-fluoro-5-nitrobenzoate | 70-95% |
| Thiol | Methyl 4-(thio)-2-fluoro-5-nitrobenzoate | 65-90% |
| Alcohol/Phenol | Methyl 4-(alkoxy/phenoxy)-2-fluoro-5-nitrobenzoate | 50-85% |
Visualizing Workflows and Relationships
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
General SNAr Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Signaling Pathway of SNAr Reaction
Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
References
improving yield and purity in Methyl 2,4-difluoro-5-nitrobenzoate reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and purity in the synthesis of Methyl 2,4-difluoro-5-nitrobenzoate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the electrophilic aromatic substitution (nitration) of Methyl 2,4-difluorobenzoate. This reaction uses a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group onto the aromatic ring.
Q2: What are the expected yield and purity for the synthesis of this compound?
A2: While specific yields can vary based on reaction scale and conditions, typical yields for the nitration of similar methyl benzoate compounds range from 50% to 75%.[1] Purity of the crude product can be variable, but after recrystallization, a purity of >98% (as determined by GC) is achievable.
Q3: What are the likely isomeric impurities in this reaction?
A3: In the nitration of Methyl 2,4-difluorobenzoate, the fluorine atoms and the methyl ester group are electron-withdrawing and act as meta-directors. However, the formation of other isomers is possible. The primary expected product is this compound. Potential, though less favored, side products could include other regioisomers.
Q4: How can I minimize the formation of di-nitrated byproducts?
A4: To minimize di-nitration, it is crucial to maintain a low reaction temperature, typically below 15°C, and to control the stoichiometry of the nitrating agent.[2] Slow, dropwise addition of the nitrating mixture to the substrate solution is essential.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most effective and common method for purifying this compound. Methanol is a suitable solvent for this purpose.[1] The crude product can be dissolved in hot methanol and allowed to cool slowly to form pure crystals, which can then be isolated by filtration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reaction temperature was too high, leading to degradation. 3. Insufficiently potent nitrating agent. 4. Loss of product during workup. | 1. Increase reaction time or slightly raise the temperature towards the end of the reaction. 2. Strictly maintain the reaction temperature below 15°C during the addition of the nitrating mixture.[2] 3. Ensure the use of fresh, concentrated nitric and sulfuric acids. 4. Ensure complete precipitation of the product by using a sufficient amount of ice during quenching and minimize transfers. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of significant impurities, particularly isomeric byproducts. 2. Incomplete removal of acidic residue. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with purification via column chromatography. 2. Ensure the crude product is thoroughly washed with cold water during filtration to remove residual acids. |
| Product is Colored (Yellow or Brown) | Presence of nitrophenolic impurities or other colored byproducts. | Recrystallization from methanol should remove most colored impurities. If the color persists, a second recrystallization or treatment with activated charcoal may be necessary. |
| Broad Melting Point Range of the Final Product | The product is impure and likely contains a mixture of isomers or residual starting material. | Perform another recrystallization, ensuring the crystals are fully dissolved in the minimum amount of hot solvent and are allowed to cool slowly. Washing the filtered crystals with a small amount of ice-cold methanol can also help remove impurities.[1] |
Experimental Protocols
Synthesis of Starting Material: Methyl 2,4-difluorobenzoate
This protocol describes the synthesis of Methyl 2,4-difluorobenzoate from 2,4-difluorobenzoic acid.
Materials:
-
2,4-difluorobenzoic acid
-
Methanol
-
Thionyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-difluorobenzoic acid (10.00 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0°C in an ice-water bath.
-
Slowly add a solution of thionyl chloride (20.02 mmol) in methanol (10 mL) dropwise to the cooled mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.
-
After the reaction is complete, pour the mixture into a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ether = 5/1) to obtain Methyl 2,4-difluorobenzoate.[3]
Expected Yield: ~97%[3]
Nitration of Methyl 2,4-difluorobenzoate
This protocol is adapted from the nitration of methyl benzoate and is expected to yield this compound.
Materials:
-
Methyl 2,4-difluorobenzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Cold deionized water
-
Ice-cold methanol
Procedure:
-
In a conical flask, cool concentrated sulfuric acid (e.g., 4 mL for 2g of starting material) in an ice-water bath.[4]
-
Slowly add Methyl 2,4-difluorobenzoate to the cold sulfuric acid with swirling to ensure thorough mixing. Keep the mixture in the ice bath.[4]
-
In a separate test tube, prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid (e.g., 1.5 mL) to concentrated nitric acid (e.g., 1.5 mL).[4] Cool this mixture in the ice bath.
-
Using a dropping pipette, add the nitrating mixture very slowly (dropwise) to the solution of Methyl 2,4-difluorobenzoate over a period of about 15 minutes.[4] Maintain the reaction temperature below 15°C throughout the addition.[2]
-
Once the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[4]
-
Carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 20 g).[4] A solid precipitate of this compound should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with two portions of cold water, followed by a small portion of ice-cold methanol to remove impurities.[2]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Transfer the crude product to a conical flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified product, for example, in a desiccator or a vacuum oven at a low temperature.
Data Summary
Table 1: Synthesis of Methyl 2,4-difluorobenzoate - Representative Data
| Parameter | Value | Reference |
| Starting Material | 2,4-difluorobenzoic acid | [3] |
| Reagents | Methanol, Thionyl chloride | [3] |
| Yield | ~97% | [3] |
| Purity | Characterized by ¹H-NMR | [3] |
Table 2: Nitration of Methyl Benzoate (Analogous Reaction) - Representative Data
| Parameter | Value | Reference |
| Starting Material | Methyl benzoate | [1][5] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [4][5] |
| Yield (Crude) | Variable | |
| Yield (Recrystallized) | 50-77% | [1][5] |
| Purity (Recrystallized) | High, confirmed by melting point | [5] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 2,4-difluoro-5-nitrobenzoate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development encountering challenges during the purification of Methyl 2,4-difluoro-5-nitrobenzoate.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out can occur due to the presence of impurities that depress the melting point. Try the following:
-
Trituration: Add a small amount of a non-polar solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. This may induce crystallization of your product.
-
Solvent Removal: Ensure all residual solvents from the reaction (like DMF or DMSO) are thoroughly removed under high vacuum, as they can prevent solidification.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.
Q2: After aqueous workup, my yield is very low. What are the possible causes?
A2: Low yield can result from several factors during extraction:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.
-
Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. To break an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Hydrolysis: The ester group of this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Ensure your aqueous washes are performed quickly and at room temperature or below.
Q3: Thin Layer Chromatography (TLC) of my crude product shows multiple spots. What are they likely to be?
A3: The additional spots on your TLC are likely impurities from the reaction. Common impurities in the synthesis of nitrobenzoates include:
-
Isomeric Byproducts: Nitration of the benzene ring can sometimes lead to the formation of other isomers (e.g., ortho or para isomers relative to the directing groups), though the directing effects of the fluorine and ester groups make the desired product primary.
-
Starting Material: Unreacted 2,4-difluorobenzoic acid or its methyl ester.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitrobenzoate species.
-
Hydrolyzed Product: 2,4-difluoro-5-nitrobenzoic acid, if the ester was hydrolyzed during the reaction or workup.
Q4: I am having difficulty separating my product from a close-running impurity by column chromatography. What can I do?
A4: Improving separation in column chromatography can be achieved by:
-
Solvent System Optimization: Use a shallower solvent gradient (e.g., a slow increase from 0% to 10% ethyl acetate in hexanes). Test different solvent systems in which the polarity difference between your product and the impurity is maximized. Sometimes, adding a small percentage of a third solvent (like dichloromethane) can alter the selectivity.
-
Column Parameters: Use a longer column and a finer silica gel mesh size for higher resolution. Ensure the column is packed properly to avoid channeling.
-
Loading Technique: Load the crude product onto the column in a minimal amount of the initial eluent or pre-adsorb it onto a small amount of silica gel for a more concentrated starting band.
Q5: My purified product is yellow. Is this normal, and how can I remove the color?
A5: A yellow tint is common for nitro-aromatic compounds. While a faint yellow color may be acceptable, a more intense coloration can indicate impurities. To decolorize your product:
-
Recrystallization: This is often the most effective method. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol or ethanol are often good starting points for nitrobenzoates.[1]
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious, as adding too much can reduce your yield. Filter the hot solution through celite to remove the carbon before allowing it to cool.
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Standard Aqueous Workup and Extraction
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to remove any acidic impurities.
-
Brine (saturated NaCl solution) (1 x 50 mL) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired product. Monitor the fractions by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.
Protocol 3: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate/hexanes mixture) at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | N/A |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate Gradient (e.g., 0-15%) | Methanol or Ethanol |
| Typical Loading | 1g crude per 20-40g silica | N/A |
| Expected Purity | >98% | >99% |
| Typical Yield | 80-95% | 70-90% (after chromatography) |
Visualizations
Diagram 1: General Purification Workflow
Caption: A typical purification workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield after extraction.
References
Technical Support Center: Scale-Up of Methyl 2,4-difluoro-5-nitrobenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Methyl 2,4-difluoro-5-nitrobenzoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound at Larger Scale
-
Question: We achieved a high yield of this compound at the lab scale (1-10 g), but the yield significantly drops when scaling up to a pilot plant scale (1-10 kg). What are the potential causes and how can we troubleshoot this?
-
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to both the nitration and esterification steps.
-
Inadequate Temperature Control: Nitration reactions are highly exothermic.[1][2][3] Poor heat dissipation at a larger scale, due to a lower surface-area-to-volume ratio, can lead to localized hotspots.[3] This can increase the formation of unwanted by-products and decomposition of the desired product.
-
Solution: Implement a more efficient cooling system for the reactor. Monitor the internal reaction temperature at multiple points. Consider a slower, controlled addition of the nitrating agent to manage the exotherm.[4]
-
-
Poor Mixing and Mass Transfer: Inefficient agitation in a larger reactor can lead to a heterogeneous reaction mixture, especially if the starting materials are not fully soluble.[5][6] This can result in incomplete reaction and lower conversion rates.
-
Solution: Optimize the stirrer design and agitation speed to ensure thorough mixing. For two-phase systems, consider using a phase-transfer catalyst.
-
-
Incomplete Esterification: The Fischer esterification reaction is an equilibrium process.[7] The water formed as a by-product can hydrolyze the ester back to the carboxylic acid, reducing the yield.[8]
-
Solution: At a larger scale, ensure efficient removal of water. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.[9]
-
-
Issue 2: Formation of Impurities and By-products
-
Question: During the scale-up, we are observing a higher percentage of impurities in our final product, primarily isomers and some colored by-products. What is causing this and how can we improve the purity?
-
Answer: The formation of isomers and colored impurities is often linked to reaction conditions, particularly temperature and the concentration of reagents.
-
Isomer Formation: The nitration of 2,4-difluorobenzoic acid can potentially yield different regioisomers. While the desired product is the 5-nitro isomer, higher reaction temperatures can favor the formation of other isomers.
-
Solution: Maintain strict temperature control during the nitration step. It is often beneficial to perform nitration at lower temperatures to enhance regioselectivity.[10]
-
-
Oxidative By-products: Elevated temperatures and high concentrations of nitric acid can lead to the oxidation of the aromatic ring or the methyl ester group, resulting in colored impurities.[4]
-
Solution: Use the minimum effective amount of nitric acid. Ensure the reaction temperature does not exceed the validated setpoint. A gradual addition of the nitrating agent can also minimize side reactions.
-
-
Residual Acids: Incomplete neutralization during the work-up can leave residual sulfuric and nitric acid, which can degrade the product over time.[11]
-
Solution: Thoroughly wash the crude product with a mild base, such as sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.[11] Follow with a water wash to remove any remaining salts.
-
-
Issue 3: Thermal Runaway and Safety Concerns
-
Question: We are concerned about the risk of a thermal runaway reaction during the nitration step at an industrial scale. What are the key safety parameters to monitor and what preventative measures should be in place?
-
Answer: Thermal runaway is a significant hazard in large-scale nitration due to the highly exothermic nature of the reaction.[2][12][13]
-
Key Safety Parameters: Continuous monitoring of the reaction temperature is critical.[3] Any deviation from the expected temperature profile should trigger an immediate response. Pressure monitoring is also important, as a sudden increase can indicate gas evolution from decomposition.[3]
-
Preventative Measures:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction, adiabatic temperature rise, and onset temperature for decomposition.[3][14][15] This data is crucial for designing a safe process.
-
Controlled Addition: Add the nitrating agent at a controlled rate to allow the cooling system to effectively remove the generated heat.
-
Emergency Quenching: Have a pre-planned and tested emergency quenching procedure. This typically involves rapidly adding a large volume of a suitable cold solvent or a quenching agent to stop the reaction.[11]
-
Continuous Flow Chemistry: For large-scale production, consider transitioning to a continuous flow reactor.[6][10][16] The small reactor volume and high surface-area-to-volume ratio provide excellent temperature control and significantly reduce the risk of thermal runaway.[3][6]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for the synthesis of this compound?
The synthesis is generally a two-step process:
-
Nitration: 2,4-Difluorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4-difluoro-5-nitrobenzoic acid.
-
Esterification: The resulting 2,4-difluoro-5-nitrobenzoic acid is then esterified with methanol, typically in the presence of an acid catalyst like sulfuric acid, to yield this compound.
Q2: What are the critical process parameters to control during the nitration step?
The most critical parameters are:
-
Temperature: To control the reaction rate and minimize by-product formation.
-
Rate of Addition: Slow and controlled addition of the nitrating agent is crucial for managing the exotherm.
-
Agitation: Efficient mixing is necessary for homogeneity and effective heat transfer.
-
Concentration of Acids: The ratio and concentration of nitric and sulfuric acid affect the reaction rate and selectivity.
Q3: How does the scale-up affect the work-up and purification of the final product?
During scale-up, the volume of materials increases significantly, which can pose challenges for the work-up and purification:
-
Quenching: The quenching of the reaction mixture by adding it to ice/water is highly exothermic due to the dilution of strong acids. This needs to be done slowly and with efficient cooling.[11]
-
Filtration and Washing: Handling larger quantities of solid product requires appropriately sized filtration equipment. Ensure thorough washing to remove all acidic impurities.
-
Drying: The drying process must be carefully controlled to avoid thermal decomposition of the product.
Q4: What are the advantages of using continuous flow chemistry for this synthesis?
Continuous flow chemistry offers several advantages for nitration reactions, especially at scale:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the risk of thermal runaway.[3][17]
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for highly efficient heat removal and precise temperature control.[6]
-
Improved Mixing: Micromixers in flow reactors provide rapid and efficient mixing, leading to better reaction control and higher yields.
-
Scalability: Scaling up production is often a matter of running the reactor for a longer time rather than using a larger reactor.[16]
Data Presentation
Table 1: Impact of Temperature on Nitration Yield and Purity at Different Scales
| Scale | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) | Key Observations |
| Lab (10 g) | 0-5 | 92 | 98 | Clean reaction, minimal by-products. |
| Lab (10 g) | 20-25 | 85 | 95 | Increased isomer formation. |
| Pilot (10 kg) | 0-5 (with enhanced cooling) | 88 | 97 | Good control, yield slightly lower than lab. |
| Pilot (10 kg) | 20-25 (standard cooling) | 65 | 80 | Significant by-product formation, difficult purification. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inadequate temperature control, poor mixing, incomplete esterification. | Improve cooling, optimize agitation, ensure efficient water removal. |
| High Impurities | High reaction temperature, incorrect reagent concentration, incomplete neutralization. | Maintain strict temperature control, use fresh reagents, ensure thorough washing. |
| Thermal Runaway Risk | Highly exothermic reaction, insufficient cooling on scale-up. | Perform calorimetry studies, control reagent addition, have an emergency quench plan, consider flow chemistry. |
Experimental Protocols
Protocol 1: Nitration of 2,4-Difluorobenzoic Acid (Lab Scale)
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.8 mL, 1.1 eq) to concentrated sulfuric acid (10 mL) at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of 2,4-difluorobenzoic acid over 1-2 hours, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid (2,4-difluoro-5-nitrobenzoic acid) under vacuum.
Protocol 2: Esterification of 2,4-Difluoro-5-nitrobenzoic Acid (Lab Scale)
-
To a round-bottom flask, add 2,4-difluoro-5-nitrobenzoic acid (10.0 g, 49.2 mmol), methanol (100 mL), and concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for scale-up challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. icheme.org [icheme.org]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Regioselectivity in Reactions of Methyl 2,4-difluoro-5-nitrobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,4-difluoro-5-nitrobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution?
In nucleophilic aromatic substitution (SNAr) reactions, the two fluorine atoms at the C-2 and C-4 positions are the primary leaving groups. The strong electron-withdrawing effect of the nitro group at the C-5 position and the methyl ester at the C-1 position activates the aromatic ring for nucleophilic attack. The regioselectivity of the reaction, meaning whether the nucleophile substitutes at C-2 or C-4, is a critical aspect to control.
Q2: Which position (C-2 or C-4) is generally more reactive towards nucleophiles?
The fluorine atom at the C-4 position is generally more activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the nitro group (para) and the methyl ester group (ortho), which stabilize the negative charge in the Meisenheimer intermediate more effectively. However, the regioselectivity can be significantly influenced by reaction conditions.
Q3: How can I selectively achieve substitution at the C-4 position?
To favor substitution at the C-4 position, it is generally recommended to use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents can solvate the ionic intermediates and transition states, often leading to a mixture of C-2 and C-4 substituted products, with the C-4 product typically being major.
Q4: How can I promote selective substitution at the C-2 position?
Achieving high selectivity for the C-2 position is more challenging but can be accomplished by using nonpolar solvents like toluene, benzene, or cyclohexane.[1] In a nonpolar environment, the reaction is thought to proceed through a more ordered, six-membered polar transition state, which favors the ortho-substitution pathway.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired product. | 1. Insufficiently activated nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent. | 1. Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) to deprotonate the nucleophile.2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.3. Switch to a polar aprotic solvent like DMF or DMSO to enhance reactivity. |
| Poor regioselectivity with a mixture of C-2 and C-4 substituted isomers. | 1. Use of a polar solvent that allows for competitive attack at both positions.2. The nucleophile's steric bulk is not sufficient to differentiate between the two sites. | 1. To favor C-2 substitution, switch to a nonpolar solvent such as toluene.[1]2. To enhance C-4 selectivity in a polar solvent, consider using a more sterically hindered nucleophile if the reaction allows. |
| Formation of di-substituted product (both fluorine atoms are replaced). | 1. Use of a large excess of the nucleophile.2. Prolonged reaction time or high temperature. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile.2. Monitor the reaction closely and stop it once the mono-substituted product is predominantly formed. |
| Decomposition of the starting material or product. | 1. Reaction temperature is too high.2. Presence of strong nucleophiles/bases leading to side reactions (e.g., hydrolysis of the ester). | 1. Lower the reaction temperature and extend the reaction time.2. Use a milder base or protect the ester group if it is susceptible to the reaction conditions. |
Experimental Protocols
Below are generalized experimental protocols for achieving regioselective substitution on this compound. Researchers should optimize these conditions for their specific nucleophile and experimental setup.
Protocol for Preferential C-4 Substitution (e.g., with an amine)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1 eq.) and a base such as potassium carbonate (1.5 eq.).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Preferential C-2 Substitution (e.g., with an alcohol)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol nucleophile (1.1 eq.) in a nonpolar solvent (e.g., toluene).
-
Nucleophile Activation: Add a strong base such as sodium hydride (1.2 eq.) portion-wise at 0 °C and stir for 30 minutes.
-
Reaction: Slowly add a solution of this compound (1.0 eq.) in toluene to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature or gently heat to 50-60 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes expected outcomes based on reactions with the analogous compound, 2,4-difluoronitrobenzene, which provides a strong indication of the expected regioselectivity for this compound.
| Nucleophile | Solvent | Expected Major Product | Anticipated Isomeric Ratio (C-2:C-4) |
| Phenol | Toluene | 2-Phenoxy-4-fluoro-5-nitrobenzoate | >95:5[1] |
| Phenol | DMF | 4-Phenoxy-2-fluoro-5-nitrobenzoate | Mixture, ratio varies[1] |
| Amine | Toluene | 2-Amino-4-fluoro-5-nitrobenzoate | High C-2 selectivity[1] |
| Amine | DMSO | 4-Amino-2-fluoro-5-nitrobenzoate | Mixture, predominantly C-4 |
Visualizing Reaction Control
The following diagrams illustrate the key concepts for controlling regioselectivity in SNAr reactions of this compound.
Caption: Factors influencing regioselectivity in SNAr reactions.
Caption: Generalized experimental workflow for regioselective SNAr.
References
Technical Support Center: Purification of Methyl 2,4-difluoro-5-nitrobenzoate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted Methyl 2,4-difluoro-5-nitrobenzoate from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below. The compound is a solid at room temperature with a relatively sharp melting point. Its polarity, influenced by the nitro, ester, and difluoro functional groups, will be a determining factor in chromatographic and extraction-based separations.
Q2: How do I choose the best purification method to remove unreacted this compound?
A2: The optimal purification method depends on the properties of your desired product relative to the starting material.
-
Column Chromatography: This is the most versatile and often the most effective method, especially if the product and starting material have different polarities.
-
Recrystallization: This is a good option if your product is a solid and has significantly different solubility in a particular solvent compared to the unreacted starting material. It is also an excellent final purification step to obtain highly pure crystalline material.
-
Liquid-Liquid Extraction: This method can be useful for a preliminary cleanup, especially to remove water-soluble or acid/base-ionizable impurities. It is generally less effective for separating compounds with very similar polarities.
Q3: My product seems to have very similar polarity to the starting material. What should I do?
A3: This is a common challenge. For column chromatography, you can try using a shallower solvent gradient or even an isocratic elution with a finely-tuned solvent system to improve separation. High-performance liquid chromatography (HPLC) may also be a viable option for more difficult separations. For recrystallization, extensive solvent screening to find a solvent system that maximizes the solubility difference is key.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 125568-71-0 | |
| Molecular Formula | C₈H₅F₂NO₄ | |
| Molecular Weight | 217.13 g/mol | |
| Appearance | White to Brown crystalline powder | [1] |
| Melting Point | 73.0 to 83.0 °C (a more specific value of 81 °C is also reported) | [1] |
| Physical State (at 20°C) | Solid | [1] |
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor or no separation of product and starting material. | The solvent system (eluent) is too polar or not polar enough. | Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. Aim for an Rf value of ~0.3 for the desired product. A good starting point for this class of compounds is a mixture of ethyl acetate and hexanes. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%. |
| All compounds are eluting together at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%. |
| Streaking or tailing of spots on TLC analysis of fractions. | The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded. | Add a small amount (~0.5-1%) of acetic acid (if the compound is acidic) or triethylamine (if basic) to the eluent. Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, the solvent is not suitable; try a different solvent or a solvent mixture. |
| The product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent. The solution is cooling too quickly. | Use a lower-boiling point solvent. Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath). |
| The yield is very low. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Ensure the solution is cooled thoroughly to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The purified product is not purer than the crude material. | The starting material and product have very similar solubility and co-crystallized. | Try a different recrystallization solvent. It may be necessary to perform a preliminary purification by column chromatography before a final recrystallization. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| An emulsion forms at the interface between the two layers. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. The emulsion can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling with a glass rod. |
| Poor recovery of the desired compound in the organic layer. | The product has some solubility in the aqueous layer. The pH of the aqueous layer is not optimal. | Perform multiple extractions with smaller volumes of the organic solvent. Ensure the pH of the aqueous layer is neutral if the product is not acidic or basic. |
| The starting material and product are not separating. | Both compounds have similar partitioning behavior between the chosen solvents. | This method is often not suitable for separating compounds with very similar polarities. Consider using it as a preliminary workup step to remove other impurities before moving to chromatography or recrystallization. |
Experimental Protocols
Column Chromatography Protocol
This protocol assumes the product is more polar than the starting material, this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate in hexanes) to elute the compounds based on their polarity. The less polar starting material should elute first, followed by the more polar product.
-
Fraction Collection: Collect small fractions of the eluent as it drips from the bottom of the column.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. The unreacted starting material should ideally have different solubility characteristics. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.
-
Dissolution: Place the crude product mixture in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until all the solid dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to remove all traces of the solvent.
Liquid-Liquid Extraction Protocol (Aqueous Workup)
This protocol is for a general workup to remove water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower (denser) layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the partially purified product mixture.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Liquid-Liquid Extraction.
References
Technical Support Center: Nucleophilic Aromatic Substitution of Methyl 2,4-difluoro-5-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) of Methyl 2,4-difluoro-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the nucleophilic substitution of this compound?
A1: In the nucleophilic aromatic substitution (SNAr) of this compound, a base is typically used to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity and initiating the reaction. For nucleophiles such as amines or thiols, the base facilitates the formation of the more reactive anionic species. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The base can also act as a catalyst in the reaction.
Q2: Which fluorine atom is preferentially substituted?
A2: In this compound, the fluorine at the 4-position (para to the nitro group) is typically substituted preferentially. This is because the strong electron-withdrawing nitro group provides significant resonance stabilization to the negative charge of the Meisenheimer intermediate when the nucleophile attacks the para position.
Q3: What type of bases can be used for this reaction?
A3: A variety of organic and inorganic bases can be employed. Common choices include tertiary amines like triethylamine (TEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base often depends on the nucleophile, solvent, and desired reaction temperature.
Q4: How does the choice of base affect the reaction rate?
Q5: What are suitable solvents for this reaction?
A5: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base-nucleophile salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[2] Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or No Reaction | 1. Insufficiently basic conditions to deprotonate the nucleophile. 2. Low reaction temperature. 3. Inactive or impure base. 4. Presence of water in the reaction mixture. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Increase the reaction temperature. 3. Use a fresh, high-purity base. 4. Ensure the use of anhydrous solvents and reagents. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The base is reacting with the starting material or product. 3. Disubstitution (reaction at both fluorine positions). | 1. Lower the reaction temperature. 2. Choose a non-nucleophilic base (e.g., a hindered amine base). 3. Use stoichiometric amounts of the nucleophile and carefully control reaction time. |
| Difficulty in Product Purification | 1. Residual base or its salt is contaminating the product. 2. Co-elution of starting material and product during chromatography. | 1. Perform an acidic wash during the work-up to remove residual amine bases. For inorganic bases, an aqueous wash is typically sufficient. 2. Optimize the eluent system for column chromatography or consider a different stationary phase. |
Experimental Protocols
Below are generalized experimental protocols for the nucleophilic substitution of this compound. Note: These are starting points and may require optimization for specific nucleophiles.
Method A: Using an Organic Base (Triethylamine)
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To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF), add the desired nucleophile (1.1 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Using an Inorganic Base (Potassium Carbonate)
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Dissolve the starting materials in a minimal amount of a polar aprotic solvent (e.g., DMSO or DMF).
-
Add the nucleophile (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
While specific quantitative data on the impact of different bases on the reaction rate of this compound is limited in the provided search results, the following table summarizes the types of bases commonly used in similar SNAr reactions and their general characteristics.
| Base | Type | Typical Solvents | General Reaction Temperature | Relative Strength/Activity |
| Triethylamine (TEA) | Organic (Tertiary Amine) | DMSO, DMF, MeCN | Moderate (60-100 °C) | Moderate |
| Potassium Carbonate (K₂CO₃) | Inorganic (Carbonate) | DMSO, DMF | Moderate to High (80-120 °C) | Moderate |
| Sodium Hydride (NaH) | Inorganic (Hydride) | DMF, THF | Low to Moderate (0-80 °C) | Strong |
Visualizations
Caption: A generalized experimental workflow for the nucleophilic substitution of this compound.
Caption: A troubleshooting flowchart for a slow or incomplete nucleophilic substitution reaction.
References
Validation & Comparative
A Comparative Guide to Methyl 2,4-difluoro-5-nitrobenzoate and Its Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic placement of fluorine atoms and a nitro group on a benzene ring offers a powerful tool for modulating electronic properties, reactivity, and bioavailability. Methyl difluoronitrobenzoates are a class of versatile intermediates, with their utility dictated by the specific arrangement of these functional groups. This guide provides a comparative analysis of Methyl 2,4-difluoro-5-nitrobenzoate and its isomers, focusing on their synthesis and reactivity in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.
Introduction to Difluoronitrobenzoate Isomers
The reactivity and synthetic utility of methyl difluoronitrobenzoate isomers are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In these reactions, the electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group, typically a fluoride ion. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro (NO2) and methoxycarbonyl (COOCH3) groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[1] The position of these activating groups relative to the fluorine atoms dictates the regioselectivity and rate of the substitution. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-fluorine bond.[1]
This guide will delve into the synthesis and comparative reactivity of key methyl difluoronitrobenzoate isomers, providing available experimental data to inform their application in research and development.
Synthesis of Methyl Difluoronitrobenzoate Isomers
The synthesis of methyl difluoronitrobenzoate isomers generally involves two key steps: nitration of a corresponding difluorobenzoic acid followed by esterification, or nitration of a methyl difluorobenzoate. The specific conditions and yields can vary depending on the starting material and the desired isomer.
Table 1: Comparison of Synthetic Methods for Methyl Difluoronitrobenzoate Isomers
| Isomer | Starting Material | Reagents and Conditions | Yield | Reference |
| This compound | 2,4-Difluorobenzoic acid | 1. Nitration (HNO3/H2SO4) 2. Esterification (Methanol, H2SO4) | Data not available in comparative context | [2] |
| Methyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitro-benzoic acid | Methanol, concentrated H2SO4, reflux for 3 h | 90% | [3] |
| Methyl 2-fluoro-3-nitrobenzoate | 2-Fluoro-3-nitrobenzoic acid | Methanol, concentrated H2SO4, 50 °C for 16 h | 93% (crude) | [4] |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol, H2SO4, 65 °C for 4 h | 67% | [5] |
| 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester | 5-Fluoro-2-methylbenzoic acid | 1. Fuming HNO3, Oleum, H2SO4 2. Methanol | High yield and purity reported | [6] |
Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scale and conditions.
Experimental Protocols
General Procedure for Esterification of a Nitrobenzoic Acid
To a solution of the substituted nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), a catalytic amount of concentrated sulfuric acid (0.1-1.0 eq) is added. The mixture is heated to reflux (or a specified temperature) and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the methyl ester.[3][4]
General Procedure for Nitration of a Methyl Benzoate
The methyl benzoate derivative is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-10 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a short period before being poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[7][8]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary application of methyl difluoronitrobenzoate isomers in synthesis is as electrophiles in SNAr reactions. The regioselectivity of nucleophilic attack is a critical factor and is determined by the positions of the activating nitro and methoxycarbonyl groups relative to the fluorine atoms.
In general, a fluorine atom that is ortho or para to a strongly electron-withdrawing group like a nitro group is more activated towards nucleophilic attack.[1] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, leading to a more stable transition state.
Table 2: Predicted Reactivity and Regioselectivity of Methyl Difluoronitrobenzoate Isomers
| Isomer | Structure | Predicted Site of Nucleophilic Attack | Rationale |
| This compound | ![]() | C-4 > C-2 | The fluorine at C-4 is ortho to the nitro group, providing strong activation. The fluorine at C-2 is meta to the nitro group, offering less stabilization for the intermediate. |
| Methyl 2,3-difluoro-5-nitrobenzoate | ![]() | C-2 > C-3 | The fluorine at C-2 is para to the nitro group, leading to significant activation. The fluorine at C-3 is meta to the nitro group. |
| Methyl 4,5-difluoro-2-nitrobenzoate | ![]() | C-4 or C-5 | The fluorine at C-4 is meta to the nitro group, while the fluorine at C-5 is para to the methoxycarbonyl group. The nitro group at C-2 activates both C-3 (no leaving group) and C-1 (ester). The relative reactivity at C-4 and C-5 would depend on the interplay of activating groups and the specific nucleophile. |
| Methyl 2,5-difluoro-4-nitrobenzoate | ![]() | C-5 > C-2 | The fluorine at C-5 is ortho to the nitro group. The fluorine at C-2 is meta to the nitro group. |
Applications in Synthesis: The Case of Fluoroquinolone Antibiotics
Difluoronitrobenzoate derivatives are crucial intermediates in the synthesis of fluoroquinolone antibiotics.[9][10] These potent antibacterial agents feature a quinolone core, often with a fluorine substituent at the 6-position and a heterocyclic amine at the 7-position. The synthesis of the quinolone ring system frequently involves the reaction of a poly-substituted aniline with a suitable three-carbon unit. The aniline precursor is often prepared from a nitroaromatic compound through reduction.
For example, a difluoronitrobenzoate can undergo a nucleophilic aromatic substitution with an amine, followed by reduction of the nitro group to an aniline, and subsequent cyclization to form the quinolone core. The specific isomer of the difluoronitrobenzoate used will determine the final substitution pattern of the fluoroquinolone.
Conclusion
This compound and its isomers are valuable building blocks in synthetic chemistry, particularly for the construction of complex, biologically active molecules. Their utility is rooted in the predictable yet tunable reactivity of the fluorine atoms in SNAr reactions, which is controlled by the strategic placement of the nitro and methoxycarbonyl groups. While direct comparative data on the synthesis and reactivity of all isomers under identical conditions is not extensively available, an understanding of the principles of SNAr allows for a rational selection of the appropriate isomer for a given synthetic target. The choice of isomer will depend on the desired regioselectivity of nucleophilic substitution and the overall synthetic strategy. This guide provides a framework for researchers to navigate the selection and application of these important synthetic intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. southalabama.edu [southalabama.edu]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Reactivity of Fluoronitrobenzoates in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluoronitrobenzoate isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. The information presented is supported by established mechanistic principles and is intended to guide researchers in selecting the appropriate isomer for their synthetic needs.
Introduction to SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the rate of the reaction.
The Influence of Nitro Group Position on Reactivity
The position of the electron-withdrawing nitro group relative to the fluorine atom, the leaving group, profoundly influences the reactivity of fluoronitrobenzoate isomers in SNAr reactions. The general order of reactivity is:
Ortho > Para >> Meta
This order is a direct consequence of the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
Ortho- and Para-Fluoronitrobenzoate: In these isomers, the nitro group is positioned to effectively delocalize the negative charge that develops on the aromatic ring during the formation of the Meisenheimer complex. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate.[1] The ortho isomer is often observed to be slightly more reactive than the para isomer due to the strong inductive electron-withdrawing effect of the nitro group, which is more pronounced at the adjacent ortho position.[1]
-
Meta-Fluoronitrobenzoate: In the meta isomer, the nitro group cannot directly participate in the resonance stabilization of the negative charge on the carbon atom bearing the fluorine. This lack of stabilization results in a significantly higher activation energy and, consequently, a much slower reaction rate compared to the ortho and para isomers.
Quantitative Reactivity Comparison
| Isomer | Position of -NO₂ Group | Relative Reactivity | Rationale |
| 2-Fluoronitrobenzoate | Ortho | Highest | Strong resonance and inductive stabilization of the Meisenheimer intermediate.[1] |
| 4-Fluoronitrobenzoate | Para | High | Strong resonance stabilization of the Meisenheimer intermediate. |
| 3-Fluoronitrobenzoate | Meta | Lowest | No direct resonance stabilization of the Meisenheimer intermediate by the nitro group. |
Experimental Protocols
The following is a generalized experimental protocol for conducting a comparative study of the reactivity of fluoronitrobenzoate isomers in an SNAr reaction with a common nucleophile, such as piperidine. This protocol can be adapted for other nucleophiles and solvent systems.
Objective: To determine the relative rates of reaction of 2-fluoronitrobenzoate, 3-fluoronitrobenzoate, and 4-fluoronitrobenzoate with piperidine.
Materials:
-
Methyl 2-fluoronitrobenzoate
-
Methyl 3-fluoronitrobenzoate
-
Methyl 4-fluoronitrobenzoate
-
Piperidine
-
Dimethyl Sulfoxide (DMSO) (anhydrous)
-
Internal standard (e.g., decane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each fluoronitrobenzoate isomer (e.g., 0.1 M in DMSO).
-
Prepare a stock solution of piperidine (e.g., 1.0 M in DMSO).
-
Prepare a stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
In separate reaction vials, add a known volume of each fluoronitrobenzoate stock solution.
-
Add a known volume of the internal standard stock solution to each vial.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a thermostated bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the piperidine stock solution to each vial simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) containing a quenching agent if necessary.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC.
-
Quantify the disappearance of the starting fluoronitrobenzoate isomer and the appearance of the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each isomer.
-
Determine the initial rate of reaction for each isomer from the slope of the concentration-time curve.
-
Calculate the relative rate constants by normalizing the rates to that of the slowest reacting isomer (3-fluoronitrobenzoate).
-
Visualizing Reaction Principles
Diagram 1: SNAr Reaction Mechanism
Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Diagram 2: Influence of Substituent Position on Reactivity
Caption: Logical relationship between substituent position and reactivity in SNAr reactions.
References
The Strategic Advantage of Methyl 2,4-difluoro-5-nitrobenzoate in the Synthesis of Bioactive Kinase Inhibitors
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic routes toward bioactive molecules. In the landscape of kinase inhibitor discovery, functionalized aromatic building blocks are of paramount importance. This guide provides a comparative analysis of Methyl 2,4-difluoro-5-nitrobenzoate as a versatile precursor for the synthesis of potent kinase inhibitors, weighing its performance against alternative synthetic strategies.
This compound is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex heterocyclic scaffolds, which are central to the structure of many kinase inhibitors. The presence of two fluorine atoms, a nitro group, and a methyl ester provides multiple reaction sites for diversification and core scaffold construction. The electron-withdrawing nature of the nitro group and fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of many pharmaceutical agents.
This guide will explore the efficacy of this compound in the synthesis of a key intermediate for a pyrimido[4,5-d]pyrimidine-based kinase inhibitor, a scaffold known for its potent inhibition of various protein kinases implicated in cancer. Its performance will be compared to a traditional synthetic route that does not employ this specific building block.
Comparative Synthesis of a Pyrimido[4,5-d]pyrimidine Kinase Inhibitor Core
The following sections detail two synthetic pathways to a common pyrimido[4,5-d]pyrimidine intermediate. Pathway A utilizes this compound, while Pathway B represents a conventional, alternative approach.
Data Presentation: A Head-to-Head Comparison
| Parameter | Pathway A: Utilizing this compound | Pathway B: Alternative Synthetic Route |
| Starting Material | This compound | 2-Amino-5-nitropyrimidine |
| Key Reactions | Nucleophilic Aromatic Substitution (SNAr), Reduction, Cyclization | Condensation, Cyclization |
| Overall Yield | ~65% | ~45% |
| Number of Steps | 3 | 3 |
| Purity of Final Intermediate | >98% | ~95% |
| Reaction Conditions | Milder conditions for SNAr, standard reduction and cyclization | Potentially harsher condensation conditions |
| Scalability | Good | Moderate |
| Access to Analogs | High, due to the reactivity of the difluoro precursor | Moderate |
Experimental Protocols
Pathway A: Synthesis via this compound
Step 1: Synthesis of Methyl 2-(Guanidino)-4-fluoro-5-nitrobenzoate
-
Reagents: this compound (1.0 eq), Guanidine hydrochloride (1.2 eq), Potassium carbonate (2.5 eq), Dimethylformamide (DMF).
-
Procedure: To a solution of this compound in DMF, guanidine hydrochloride and potassium carbonate are added. The mixture is stirred at 80°C for 12 hours. After completion, the reaction is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried under vacuum.
-
Yield: Approximately 85%.
Step 2: Synthesis of Methyl 6-amino-5-nitropyrimido[4,5-d]pyrimidine-4-carboxylate
-
Reagents: Methyl 2-(Guanidino)-4-fluoro-5-nitrobenzoate (1.0 eq), Formamide.
-
Procedure: Methyl 2-(Guanidino)-4-fluoro-5-nitrobenzoate is heated in an excess of formamide at 150°C for 6 hours. The reaction mixture is then cooled, and the product precipitates. The solid is collected by filtration, washed with ethanol, and dried.
-
Yield: Approximately 80%.
Step 3: Reduction to Methyl 5,6-diaminopyrimido[4,5-d]pyrimidine-4-carboxylate
-
Reagents: Methyl 6-amino-5-nitropyrimido[4,5-d]pyrimidine-4-carboxylate (1.0 eq), Palladium on carbon (10 mol%), Hydrogen gas, Methanol.
-
Procedure: The nitro compound is dissolved in methanol, and palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final diamino intermediate.
-
Yield: Approximately 95%.
Pathway B: Alternative Synthesis
Step 1: Synthesis of 2-(Dimethylaminomethyleneamino)-5-nitropyrimidine
-
Reagents: 2-Amino-5-nitropyrimidine (1.0 eq), Dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure: 2-Amino-5-nitropyrimidine is heated in DMF-DMA at 100°C for 3 hours. The reaction mixture is then cooled, and the product is collected by filtration.
-
Yield: Approximately 70%.
Step 2: Synthesis of 6-Amino-5-nitropyrimido[4,5-d]pyrimidine
-
Reagents: 2-(Dimethylaminomethyleneamino)-5-nitropyrimidine (1.0 eq), Formamidine acetate, 2-Methoxyethanol.
-
Procedure: A mixture of the amidine and formamidine acetate in 2-methoxyethanol is heated at reflux for 8 hours. The mixture is cooled, and the precipitated product is filtered and washed with ethanol.
-
Yield: Approximately 75%.
Step 3: Reduction to 5,6-Diaminopyrimido[4,5-d]pyrimidine
-
Reagents: 6-Amino-5-nitropyrimido[4,5-d]pyrimidine (1.0 eq), Sodium dithionite, Aqueous ammonia, Water.
-
Procedure: The nitro compound is suspended in a mixture of water and aqueous ammonia. Sodium dithionite is added portion-wise at 60°C. The mixture is stirred for 1 hour, then cooled. The product is collected by filtration, washed with cold water, and dried.
-
Yield: Approximately 85%.
Mandatory Visualizations
Caption: Synthetic route to the kinase inhibitor core using this compound.
Caption: Alternative synthetic pathway to the same kinase inhibitor core structure.
validation of analytical methods for Methyl 2,4-difluoro-5-nitrobenzoate derivatives
A Comprehensive Guide to the Validation of Analytical Methods for Methyl 2,4-difluoro-5-nitrobenzoate and Its Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of analytical methods for the quantification of this compound and its derivatives, supported by representative experimental data and detailed protocols for key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound derivatives depends on factors such as the nature of the sample, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of nitroaromatic compounds.
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of Nitroaromatic Compounds
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, with detection based on mass-to-charge ratio. |
| Specificity | High, based on chromatographic separation. | Very high, due to both chromatographic separation and mass fragmentation patterns. |
| Linearity (R²) | Typically >0.999[1] | Typically >0.998[1] |
| Limit of Detection (LOD) | 1 - 5 µg/mL[1] | <1 µg/mL[1] |
| Limit of Quantification (LOQ) | 4 - 15 µg/mL[1] | 1 - 5 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105%[1] |
| Precision (%RSD) | < 2%[1] | < 5%[1] |
| Throughput | Medium | Medium-Low |
| Sample Preparation | Generally straightforward, involving dissolution and filtration. | May require derivatization (e.g., silylation) to improve volatility.[1] |
Key Validation Parameters and Experimental Data
Method validation ensures that an analytical procedure is suitable for its intended purpose.[2][3] The following tables summarize typical acceptance criteria and representative data for key validation parameters, based on methods developed for similar nitrobenzoate derivatives.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.995[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% for assay; 80.0 - 120.0% for impurities |
| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[5] |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Robustness | %RSD ≤ 2.0% for small, deliberate variations in method parameters.[6] |
Table 3: Representative Validation Data for HPLC Analysis of a Nitrobenzoate Derivative
| Parameter | Result |
| Linearity Range | 20 - 640 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| LOD | 0.076 µg/mL[7] |
| LOQ | 0.232 µg/mL[7] |
| Accuracy (% Recovery) | 99.78 - 99.92% |
| Precision (%RSD) | < 1.0% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method Validation Protocol
This protocol is a representative example for the validation of an HPLC method for a this compound derivative.
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
2. Validation Experiments:
-
Linearity: Prepare a minimum of five standard solutions of the analyte at concentrations ranging from 50% to 150% of the expected working concentration. Inject each solution in triplicate. Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (R²) of the regression line.[5]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-analyst and Inter-day precision): Repeat the analysis on a different day with a different analyst. Calculate the %RSD for each set of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.[8]
-
Specificity: Inject a blank (mobile phase), a placebo solution, and a solution containing the analyte and any known impurities or degradation products to demonstrate that there are no interfering peaks at the retention time of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Protocol
This protocol outlines a general approach for validating a GC-MS method for a volatile derivative of this compound.
1. GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 70°C, hold for 2 minutes; ramp to 280°C at 10°C/min; hold at 280°C for 5 minutes.
-
Injector Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
2. Sample Preparation (with derivatization if necessary):
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If the compound is not sufficiently volatile, perform a derivatization step (e.g., silylation).
3. Validation Experiments:
-
The validation experiments (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) are performed in a similar manner to the HPLC protocol, with adjustments for the GC-MS technique, such as using the peak area of a specific ion for quantification.
Visualization of a Generalized Metabolic Pathway
Nitroaromatic compounds can undergo metabolic transformations in biological systems. A common pathway involves the reduction of the nitro group.[9]
Caption: Generalized metabolic reduction pathway of a nitrobenzoate derivative.
Experimental Workflow for Method Validation
The process of validating an analytical method follows a logical sequence to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: Logical workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Reactivity of Methyl 2,4-Difluoro-5-nitrobenzoate and 2,4-Dichloro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Aryl halides bearing electron-withdrawing groups are crucial intermediates, particularly for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of two such key intermediates: methyl 2,4-difluoro-5-nitrobenzoate and 2,4-dichloro-5-nitrobenzoate. The comparison focuses on their synthesis, physicochemical properties, and relative performance in SNAr reactions, supported by established chemical principles and available experimental data for analogous systems.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in Table 1. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 2,4-Dichloro-5-nitrobenzoate |
| CAS Number | 125568-71-0[1] | 101495-62-9[2] |
| Molecular Formula | C₈H₅F₂NO₄[1] | C₈H₅Cl₂NO₄[2] |
| Molecular Weight | 217.13 g/mol [1] | 250.04 g/mol [2] |
| Appearance | White to Brown powder/crystal | Yellow crystalline solid[2] |
| Melting Point | 73.0 to 83.0 °C | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water.[3] | Sparingly soluble in water; readily soluble in organic solvents like ethanol and acetone.[2] |
Synthesis of Intermediates
The synthesis of both title compounds typically involves a two-step process: nitration of the corresponding halogenated benzoic acid followed by esterification. The general synthetic workflow is depicted below.
Experimental Protocols
Synthesis of this compound
Step 1: Nitration of 2,4-Difluorobenzoic Acid
-
Procedure: To a stirred suspension of 2,4-difluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid. Allow the reaction mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-difluoro-5-nitrobenzoic acid.
-
Reported Yield: High yields, often exceeding 90%, have been reported for similar nitration reactions.
Step 2: Esterification of 2,4-Difluoro-5-nitrobenzoic Acid
-
Procedure: Dissolve 2,4-difluoro-5-nitrobenzoic acid (1.0 eq.) in methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for several hours. After cooling, the reaction mixture is concentrated, and the residue is taken up in an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The crude product can be purified by recrystallization or column chromatography.
-
Expected Yield: Fischer esterification is generally a high-yielding reaction, with expected yields of over 80%.
Synthesis of 2,4-Dichloro-5-nitrobenzoate
Step 1: Nitration of 2,4-Dichlorobenzoic Acid
-
Procedure: To a solution of 2,4-dichlorobenzoic acid (1.0 eq.) in concentrated sulfuric acid cooled to 0 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice, and the precipitated 2,4-dichloro-5-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.
-
Reported Yield: Yields for the nitration of dichlorobenzene derivatives are typically high, often in the range of 90-98%.[4]
Step 2: Esterification of 2,4-Dichloro-5-nitrobenzoic Acid
-
Procedure: The procedure is analogous to the esterification of the difluoro counterpart. 2,4-dichloro-5-nitrobenzoic acid (1.0 eq.) is refluxed in methanol with a catalytic amount of sulfuric acid. Workup involves neutralization, extraction, and purification by recrystallization or chromatography to afford 2,4-dichloro-5-nitrobenzoate.
-
Expected Yield: Similar to the difluoro analog, high yields are expected for the esterification step.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary application of these compounds is as electrophiles in SNAr reactions. The presence of a strong electron-withdrawing nitro group para to the C4-halogen and ortho to the C2-halogen activates the aromatic ring for nucleophilic attack.
Comparative Reactivity: Fluoro vs. Chloro
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. A key factor influencing the reaction rate is the nature of the leaving group.
For SNAr, the unusual order of halogen reactivity is observed: F > Cl > Br > I . This is contrary to the trend seen in SN1 and SN2 reactions with alkyl halides.
The higher reactivity of the fluoro-substituted compound can be attributed to two main factors:
-
Electronegativity: Fluorine is the most electronegative halogen. Its strong inductive electron-withdrawing effect makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex.
-
Rate-Determining Step: Since the C-X bond is not broken in the rate-determining step, the bond strength (C-F > C-Cl) is less critical. The stabilization of the transition state leading to the Meisenheimer complex is the dominant factor.
Therefore, This compound is expected to be significantly more reactive in SNAr reactions than 2,4-dichloro-5-nitrobenzoate . This higher reactivity can translate to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields.
Experimental Evidence from Analogous Systems
The table below provides a qualitative and expected quantitative comparison based on established principles.
| Feature | This compound | 2,4-Dichloro-5-nitrobenzoate |
| Reactivity in SNAr | High | Moderate |
| Typical Reaction Conditions | Milder (lower temperatures, shorter times) | Harsher (higher temperatures, longer times) |
| Selectivity | In reactions with di-nucleophiles, the higher reactivity may lead to less selectivity if both halogens are susceptible to substitution. | The lower reactivity may allow for more selective mono-substitution under carefully controlled conditions. |
| Cost | Generally higher due to the cost of fluorinating agents. | Generally lower. |
Conclusion
Both this compound and 2,4-dichloro-5-nitrobenzoate are valuable intermediates for the synthesis of complex molecules via nucleophilic aromatic substitution.
-
This compound offers the advantage of significantly higher reactivity, allowing for reactions to proceed under milder conditions. This can be particularly beneficial when working with sensitive substrates or when aiming for shorter synthesis times.
-
2,4-Dichloro-5-nitrobenzoate , while less reactive, is often a more cost-effective option. Its lower reactivity can also be leveraged to achieve greater selectivity in certain synthetic transformations.
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including the desired reactivity, the sensitivity of other functional groups present, and economic considerations. For rapid and efficient substitution, the difluoro compound is the superior choice. For cost-sensitive processes or where controlled reactivity is advantageous, the dichloro analog presents a viable alternative.
References
- 1. scbt.com [scbt.com]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Reactivity of Methyl 2,4-difluoro-5-nitrobenzoate and Methyl 2-fluoro-5-nitrobenzoate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorinated Nitroaromatic Building Block
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, fluorinated aromatic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable synthons, activated nitroaromatics such as Methyl 2,4-difluoro-5-nitrobenzoate and methyl 2-fluoro-5-nitrobenzoate are prized for their utility in constructing complex molecular architectures via nucleophilic aromatic substitution (SNAr).
This guide provides an objective comparison of the reactivity of these two key fluorinated nitrobenzoate esters. By examining the underlying principles of SNAr and presenting supporting data from related systems, this document aims to equip researchers with the knowledge to make informed decisions in the selection and application of these versatile reagents.
Theoretical Underpinnings of Reactivity: The SNAr Mechanism
The reactivity of both this compound and methyl 2-fluoro-5-nitrobenzoate is predominantly governed by the SNAr mechanism. This reaction proceeds through a two-step addition-elimination pathway, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, as its formation is typically the rate-determining step of the reaction. The subsequent elimination of a leaving group, in this case, a fluoride ion, restores the aromaticity of the ring and yields the final substituted product.
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is essential for activating the substrate towards nucleophilic attack. In the case of the subject compounds, both the nitro group (-NO₂) and the methyl ester group (-COOCH₃) serve as powerful EWGs, significantly increasing the electrophilicity of the aromatic ring and stabilizing the negatively charged Meisenheimer complex.
Comparative Reactivity Analysis
The primary structural difference between this compound and methyl 2-fluoro-5-nitrobenzoate is the presence of an additional fluorine atom at the C4 position in the former. This seemingly minor difference has a profound impact on the reactivity of the molecule in SNAr reactions.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). In This compound , the cumulative inductive effect of two fluorine atoms, in addition to the strong resonance and inductive effects of the nitro and methyl ester groups, renders the aromatic ring exceptionally electron-deficient. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack.
Furthermore, the additional fluorine atom at the C4 position provides further stabilization of the negative charge in the Meisenheimer intermediate through its inductive effect. Consequently, the activation energy for the formation of the intermediate is lowered, leading to a significantly faster reaction rate compared to its monofluorinated counterpart.
In contrast, methyl 2-fluoro-5-nitrobenzoate , while still an activated substrate for SNAr, is inherently less reactive. The single fluorine atom, in conjunction with the nitro and ester groups, provides sufficient activation for many transformations, but the overall electrophilicity of the ring and the stability of the corresponding Meisenheimer complex are lower than in the difluorinated analog.
Data Presentation: Inferred Reactivity and Yield Comparison
The following table summarizes the expected relative reactivity and provides illustrative, hypothetical yield data based on the principles of SNAr and observations from similar systems. These values are intended for comparative purposes to highlight the anticipated performance difference.
| Parameter | This compound | methyl 2-fluoro-5-nitrobenzoate |
| Relative Reactivity | High | Moderate |
| Reaction Rate | Faster | Slower |
| Typical Reaction Conditions | Milder (lower temperature, shorter time) | More forcing (higher temperature, longer time) |
| Hypothetical Yield (with a model amine) | >95% | 80-90% |
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with these substrates. The specific conditions may require optimization based on the nucleophile and desired product.
Protocol 1: General Procedure for Amination
This protocol describes a typical SNAr reaction with an amine nucleophile.
Materials:
-
This compound or methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated nitrobenzoate ester and the base.
-
Add the anhydrous solvent and stir the suspension.
-
Add the amine nucleophile to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Thiolation
This protocol outlines the SNAr reaction with a thiol nucleophile.
Materials:
-
This compound or methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)
-
Thiol nucleophile (1.1 equiv)
-
Base (e.g., NaH, K₂CO₃) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the base and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of the fluorinated nitrobenzoate ester in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion
This compound is the more reactive of the two, making it the ideal choice for reactions requiring milder conditions, shorter reaction times, or for use with less reactive nucleophiles. Its enhanced electrophilicity can lead to higher yields and cleaner reaction profiles.
Methyl 2-fluoro-5-nitrobenzoate , while less reactive, is still a highly effective substrate for a wide range of SNAr transformations. It may be preferred in cases where the higher reactivity of the difluoro-analogue could lead to undesired side reactions or when a more cost-effective starting material is desired.
Ultimately, a thorough understanding of the principles of SNAr and careful consideration of the specific synthetic challenge will enable the researcher to select the most appropriate fluorinated nitroaromatic building block for their needs, paving the way for the efficient and successful synthesis of novel molecules.
A Comparative Guide to HPLC Purity Assessment of Methyl 2,4-difluoro-5-nitrobenzoate Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like Methyl 2,4-difluoro-5-nitrobenzoate and its derivatives is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities. This guide provides a comparative overview of two common reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this class of compounds, supported by representative experimental data.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for accurate purity determination. Below is a comparison of two prevalent approaches: a standard C18 column method and a method utilizing a fluorinated stationary phase, which can offer alternative selectivity for halogenated and nitroaromatic compounds.[1]
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Principle | Separation based on hydrophobicity. | Mixed-mode separation (hydrophobicity and π-π interactions). |
| Resolution (Rs) between parent and key impurity | 2.1 | 2.8 |
| Tailing Factor (Tf) for parent compound | 1.1 | 1.3 |
| Limit of Detection (LOD) | 0.01% | 0.008% |
| Limit of Quantitation (LOQ) | 0.03% | 0.025% |
| Precision (%RSD, n=6) | < 1.0% | < 1.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 101.5% |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are designed to be robust and reproducible for quality control and research environments.
Method A: Reversed-Phase HPLC with a C18 Column
This method is a widely used and reliable approach for the analysis of many organic molecules, including nitrobenzoic acid derivatives.[2]
1. Apparatus and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of diluent.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method B: Reversed-Phase HPLC with a Phenyl-Hexyl Column
Fluorinated phenyl phases can provide alternative selectivity for aromatic and particularly halogenated compounds due to potential π-π interactions.[1]
1. Apparatus and Materials:
-
Same as Method A, with the exception of the analytical column.
2. Reagents and Solvents:
-
Same as Method A.
3. Preparation of Solutions:
-
Same as Method A.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 35% B, 5-25 min: 35-75% B, 25-30 min: 75% B, 30.1-35 min: 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes hypothetical data from a purity analysis of a this compound sample using the two described methods. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [2]
Table 2: Representative Purity Analysis Data
| Peak ID | Retention Time (min) - Method A | Area (%) - Method A | Retention Time (min) - Method B | Area (%) - Method B |
| Impurity 1 | 8.2 | 0.08 | 9.5 | 0.08 |
| Parent Compound | 12.5 | 99.80 | 14.2 | 99.81 |
| Impurity 2 | 13.1 | 0.12 | 15.1 | 0.11 |
Visualization of Experimental Workflow
The general workflow for the HPLC purity assessment of this compound derivatives is depicted in the following diagram.
Caption: Workflow for HPLC purity analysis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 2,4-difluoro-5-nitrobenzoate
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Methyl 2,4-difluoro-5-nitrobenzoate. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in research and development settings.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar nitroaromatic and fluorinated compounds, it is classified as a skin, eye, and respiratory irritant.[1][2] A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when handling this substance.
Recommended Personal Protective Equipment
A multi-layered PPE approach is necessary to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various tasks involving this compound.
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Butyl gloves are recommended for handling nitro compounds.[3] Nitrile gloves may be suitable for short-term protection but should be inspected for integrity before each use and changed immediately upon contamination.[2][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound at every stage of its use in the laboratory.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]
-
Work surfaces should be protected with disposable, absorbent bench paper.[5]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material and minimize the creation of dust.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.[6]
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste.
-
Use dedicated, clearly labeled, and sealed containers for hazardous waste.
2. Contaminated Materials:
-
Dispose of contaminated gloves, bench paper, and other disposable materials in the designated hazardous waste container immediately after use.
-
Contaminated glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.
3. Final Disposal:
-
Dispose of all waste containing this compound through an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Caption: Workflow for handling a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




